molecular formula C6H6N4 B173388 Imidazo[1,2-a]pyrazin-3-amine CAS No. 19943-95-4

Imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B173388
CAS No.: 19943-95-4
M. Wt: 134.14 g/mol
InChI Key: BKDDBTSRIQDISJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-amine (: 19943-95-4) is a bicyclic, nitrogen-rich heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It serves as a privileged scaffold in medicinal chemistry and drug discovery due to its wide range of pharmacological activities. This amine is a key synthetic intermediate for accessing more complex derivatives with significant research value. Its main applications lie in the development of novel anticancer and antiviral agents. Research indicates that derivatives of the imidazo[1,2-a]pyrazine core exhibit potent inhibitory effects against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375, by targeting key biological pathways . Furthermore, this heterocyclic system has garnered attention for its ability to inhibit the main protease of viruses like SARS-CoV-2 with excellent activity, highlighting its potential in antiviral therapeutic development . The compound's value is also demonstrated in its role in the synthesis of fluorescent derivatives for photophysical studies . From a synthetic chemistry perspective, this compound can be efficiently synthesized via modern, atom-economical methods such as isocyanide-based multicomponent reactions (MCRs), including the Groebke–Blackburn–Bienaymé reaction (GBBR), which offer greener alternatives with high overall yields . An efficient iodine-catalyzed one-pot, three-component condensation method has also been reported for its preparation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, as it may have hazardous properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDDBTSRIQDISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19943-95-4
Record name imidazo[1,2-a]pyrazin-3-amine
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Foundational & Exploratory

Strategic Discovery of Imidazo[1,2-a]pyrazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrazin-3-amine core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its ubiquitous cousin, the imidazo[1,2-a]pyridine, the pyrazine variant incorporates an additional nitrogen atom at position 4. This subtle electronic modification lowers the basicity of the bridgehead nitrogen, alters the dipole moment, and provides a critical hydrogen bond acceptor vector, making it exceptionally suited for kinase inhibition (targeting the ATP-binding hinge region) and anti-infective applications (specifically Plasmodium and Mycobacterium targets).

This guide moves beyond basic literature review to provide a field-validated roadmap for synthesizing, optimizing, and validating derivatives of this potent chemotype.

Chemical Space & Rationale

The imidazo[1,2-a]pyrazine-3-amine scaffold offers a unique "Triad of Derivatization" that allows medicinal chemists to independently tune solubility, potency, and metabolic stability.

Structural Advantages[1]
  • The N4-Nitrogen Effect: The extra nitrogen in the pyrazine ring reduces the electron density of the system compared to imidazopyridines. This often results in improved metabolic stability against oxidative metabolism.

  • Vectors for Diversity:

    • C3-Amine (Exocyclic): Derived from the isocyanide component in synthesis. Critical for solubility and often engages in solvent-front interactions within enzyme pockets.

    • C2-Position: Derived from the aldehyde.[1] Controls the overall shape and lipophilicity; typically occupied by aryl or heteroaryl rings to effect

      
      -stacking.
      
    • C8-Position: Accessible via substituted aminopyrazine precursors.[2] A key vector for tuning selectivity (e.g., avoiding off-target hERG binding).

Synthetic Masterclass: The Groebke-Blackburn-Bienaymé (GBB) Reaction

While traditional condensations exist, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard for accessing 3-amino-imidazo[1,2-a]pyrazines. It is a one-pot, three-component reaction (3CR) that is atom-economic and amenable to high-throughput library generation.

Mechanistic Pathway

The reaction proceeds through a non-concerted sequence:

  • Schiff Base Formation: Condensation of the 2-aminopyrazine and aldehyde.

  • Isocyanide Insertion: [4+1] Cycloaddition-like insertion of the isocyanide into the imine.

  • Prototropic Shift: Aromatization to form the final stable fused system.

GBB_Mechanism Start Reagents: 2-Aminopyrazine + Aldehyde Imine Intermediate A: Schiff Base (Imine) Start->Imine - H2O (Acid Cat.) Nitrilium Intermediate B: Nitrilium Ion / Adduct Imine->Nitrilium + Isocyanide Isocyanide Reagent: Isocyanide (R-NC) Isocyanide->Nitrilium Insertion Cyclization Step: Intramolecular Attack & Aromatization Nitrilium->Cyclization Product Final Product: This compound Cyclization->Product 1,3-H Shift

Figure 1: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyrazine synthesis.

Strategic Protocol: Microwave-Assisted GBB Synthesis

Objective: Synthesis of N-tert-butyl-2-(4-fluorophenyl)this compound. Rationale: Microwave irradiation significantly accelerates the rate-limiting imine formation and subsequent cyclization, reducing reaction times from 24h to <30 mins.

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride [NH₄Cl] (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Pre-complexation: In a 10 mL microwave vial, dissolve 2-aminopyrazine (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in MeOH (3 mL). Add the catalyst (Sc(OTf)₃, 0.05 mmol).

  • Activation: Stir at Room Temperature (RT) for 5 minutes to initiate imine formation. Note: The solution may turn slightly yellow.

  • Addition: Add tert-butyl isocyanide (1.1 mmol) in one portion. Cap the vial.

  • Irradiation: Heat in a microwave reactor at 100°C for 20 minutes (fixed temperature mode, high stirring).

  • Work-up:

    • Cool to RT.

    • Concentrate the solvent under reduced pressure.

    • Redissolve in EtOAc and wash with sat. NaHCO₃ (to remove acid/catalyst) and brine.

  • Purification: The product often precipitates or can be purified via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • TLC: Check for disappearance of the aldehyde spot.

  • LC-MS: Look for [M+H]+ peak. The 3-amino product is distinctively fluorescent under UV (254/365 nm).

Medicinal Chemistry & SAR Strategy

To evolve a hit into a lead, one must systematically explore the scaffold. The following decision tree outlines the logical progression for optimizing kinase inhibitory activity.

SAR_Strategy Core This compound SCAFFOLD C3 C3-Amino Group (Isocyanide Derived) Core->C3 C2 C2-Aryl Group (Aldehyde Derived) Core->C2 C8 C8-Position (Pyrazine Core) Core->C8 C3_Mods Optimization: - tert-Butyl (Lipophilicity) - Cyclohexyl (Bulk) - Benzyl (Pi-interactions) C3->C3_Mods C2_Mods Optimization: - 4-F/Cl-Phenyl (Metabolic Block) - Pyridine/Pyrimidine (H-Bonding) - Indole (Shape Complementarity) C2->C2_Mods C8_Mods Optimization: - Halogens (Br/I) for Coupling - Alkoxy/Amino for Solubility - H-Bond Acceptors (Selectivity) C8->C8_Mods

Figure 2: Structure-Activity Relationship (SAR) decision tree for the imidazo[1,2-a]pyrazine core.

Key SAR Insights
  • The "Gatekeeper" Interaction: For kinase targets (e.g., PI3K, mTOR), the N1 nitrogen often accepts a hydrogen bond from the hinge region. The C8 substituent can clash with the "gatekeeper" residue; small groups (H, F) are usually preferred here unless targeting a specific mutant.

  • Solubility Toggle: If the lead is too lipophilic (high LogP), replacing the tert-butyl isocyanide with a morpholino-ethyl or piperazinyl-ethyl isocyanide at the C3 position is a validated strategy to improve aqueous solubility without destroying binding affinity.

Case Study: Dual PI3K/mTOR Inhibition

Target Profile: Inhibition of the PI3K/Akt/mTOR pathway, a critical axis in cancer cell proliferation.

Compound Design: Researchers utilized the GBB reaction to synthesize a library where:

  • C2 Position: A 3-hydroxyphenyl group was installed to mimic the phenol of tyrosine kinase substrates.

  • C3 Position: A bulky adamantyl group was initially used but later replaced with a tert-butyl group to improve oral bioavailability.

  • C8 Position: Left unsubstituted to minimize steric clash with the ATP binding pocket.

Outcome: The resulting lead compound demonstrated IC₅₀ < 10 nM against PI3K


 and potent suppression of pS6K (a downstream mTOR marker) in MCF-7 breast cancer cells. This highlights the scaffold's ability to span the ATP binding site of related kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required. The ADP-Glo™ assay (Promega) is recommended for its high sensitivity and Z' factor.

Principle: The assay quantifies kinase activity by measuring the ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Workflow:

  • Reaction Assembly:

    • In a 384-well white plate, add 2

      
      L  of compound (serial dilution in DMSO/Buffer).
      
    • Add 2

      
      L  of Kinase Enzyme (e.g., PI3K
      
      
      
      , 0.5 ng/
      
      
      L).
    • Add 1

      
      L  of Substrate/ATP mix (PIP2:ATP, optimized Km).
      
  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • ADP Depletion: Add 5

    
    L  of ADP-Glo™ Reagent. Incubate for 40 minutes. (Stops kinase, consumes unreacted ATP).
    
  • Detection: Add 10

    
    L  of Kinase Detection Reagent. Incubate for 30 minutes. (Converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Read: Measure luminescence using a plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition relative to Max (DMSO) and Min (No Enzyme) controls.

  • Fit curves using a 4-parameter logistic model (GraphPad Prism) to determine IC₅₀.

References

  • Synthesis (GBB Reaction)

    • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Baenziger, M., et al. (2017).[1] Synthesis.

  • Medicinal Chemistry & SAR

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024).[3] ACS Omega.

  • Kinase Inhibition (Aurora/PI3K)

    • Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Voss, M. E., et al. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Hsp90 & Anti-Infective Applications

    • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity.[2] (2014).[3][4] Organic & Biomolecular Chemistry.

Sources

Biological Activity of the Imidazo[1,2-a]pyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture[1]

The Imidazo[1,2-a]pyrazine scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind to multiple, distinct biological targets with high affinity. Structurally, it is an isostere of the purine ring system (specifically the deaza-adenine core), making it an intrinsic mimic of adenosine triphosphate (ATP).

This structural mimicry is the primary driver of its biological activity, allowing it to function as:

  • ATP-Competitive Kinase Inhibitor: Targeting the hinge region of kinases (e.g., PI3K, mTOR, CDK9).

  • Bioluminescent Substrate: Serving as the core of Coelenterazine , the light-emitting substrate for marine luciferases (Renilla, Gaussia).

  • Anti-Infective Agent: Inhibiting viral nucleoproteins and bacterial secretion systems.

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for this versatile scaffold.

Structural Basis of Activity[2][3]

The scaffold consists of a pyrazine ring fused to an imidazole ring with a bridgehead nitrogen.

  • Hydrogen Bond Acceptors: N1 and N7 (in the pyrazine ring) serve as critical acceptors for hydrogen bonding within enzyme active sites.

  • Electronic Character: The system is electron-deficient compared to indole but electron-rich compared to pure pyrazine, allowing for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
  • Vectorial Substitution: The C2, C3, and C8 positions allow for divergent substitution vectors, enabling medicinal chemists to fine-tune solubility, lipophilicity, and target selectivity.

Visualization: SAR Pharmacophore Map

SAR_Map Core Imidazo[1,2-a]pyrazine Core Scaffold C3 C3 Position (Electrophilic Attack) Key for Solubility/Potency Core->C3 Halogenation/Formylation C8 C8 Position (Nucleophilic Displacement) H-Bond Donor Region Core->C8 S_NAr Reactions C2 C2 Position (Suzuki/Stille Coupling) Lipophilic Pocket Interaction Core->C2 Pd-Catalyzed Coupling N1 N1 Nitrogen H-Bond Acceptor (Hinge Binder) Core->N1 Interaction

Figure 1: Pharmacophore and synthetic accessibility map of the Imidazo[1,2-a]pyrazine scaffold. C3 and C8 are critical for diversifying biological activity.

Therapeutic Domain: Kinase Inhibition (Oncology)[5][6]

The most clinically relevant application of imidazo[1,2-a]pyrazines is in oncology, specifically targeting the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action

These compounds typically act as Type I ATP-competitive inhibitors .

  • Binding Mode: The N1 nitrogen often accepts a hydrogen bond from the backbone amide of the kinase "hinge" region (e.g., Val851 in PI3K

    
    ).
    
  • Selectivity: Substitution at C8 (often an amine or aromatic group) projects into the affinity pocket, displacing water molecules and increasing entropy-driven binding.

  • Dual Inhibition: Certain derivatives (e.g., Compound 42) simultaneously inhibit PI3K and mTOR due to the high homology of their ATP-binding clefts, preventing the feedback loop activation of Akt that often causes resistance in monotherapy.

Quantitative Data: Potency Profile

Comparison of representative Imidazo[1,2-a]pyrazine derivatives against PI3K isoforms.

Compound IDTarget(s)IC50 (PI3K

)
IC50 (mTOR)MechanismReference
ETP-46321 PI3K

/

6 nM>1000 nMIsoform Selective[1]
Compound 42 PI3K/mTOR0.06 nM3.12 nMDual Inhibitor[2]
Compound 3c CDK9160 nMN/ATranscriptional[3]
Pathway Visualization[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1/2 Akt->mTOR Activation Effect Cell Growth & Survival (Tumorigenesis) mTOR->Effect Translation Inhibitor Imidazo[1,2-a]pyrazine Scaffold Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade. Imidazo[1,2-a]pyrazines block the pathway at the PI3K and mTOR nodes, halting tumor survival.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in validation steps.

Chemical Synthesis: General Procedure for C8-Functionalization

Objective: To synthesize a library of 8-amino-imidazo[1,2-a]pyrazines for SAR studies.

Reagents: 2-aminopyrazine,


-bromoacetophenone, Ethanol, NaHCO3.
  • Condensation (The Hantzsch-type reaction):

    • Dissolve 2-aminopyrazine (1.0 eq) and substituted

      
      -bromoacetophenone (1.1 eq) in anhydrous Ethanol (0.5 M concentration).
      
    • Scientific Rationale: Ethanol is polar enough to dissolve the salts but allows the precipitation of the hydrobromide intermediate.

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Validation: The formation of a heavy precipitate indicates the hydrobromide salt of the intermediate.

  • Cyclization & Neutralization:

    • Cool the mixture to room temperature.

    • Add solid NaHCO3 (2.0 eq) directly to the reaction vessel and stir for 1 hour.

    • Why? Neutralization liberates the free base, driving the intramolecular cyclization to completion.

  • Purification:

    • Evaporate solvent. Resuspend in EtOAc/Water. Wash organic layer with Brine.

    • Dry over MgSO4 and concentrate. Recrystallize from EtOH/Ether.

Biological Assay: In Vitro PI3K Kinase Inhibition

Objective: Determine IC50 values using a luminescent ADP-detection assay (e.g., ADP-Glo).

Self-Validating Controls:

  • Z' Factor: Must be > 0.5 for assay validity.

  • No-Enzyme Control: Measures background luminescence.

  • Reference Inhibitor: Wortmannin or PI-103 must be included.

Protocol:

  • Compound Preparation:

    • Prepare 10mM stocks of Imidazo[1,2-a]pyrazine derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in Kinase Buffer (50mM HEPES pH 7.5, 3mM MgCl2, 0.1mg/mL BSA). Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Add 2

      
      L of compound dilution to a 384-well white plate.
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/well). Incubate 15 min at RT (Pre-incubation allows slow-binding inhibitors to equilibrate).
    • Add 4

      
      L of Substrate Mix (ATP + PIP2 lipid substrate).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase
      
      
      Light). Incubate 30 min.
  • Analysis:

    • Read Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

Emerging Applications: Anti-Infective & Bioluminescence

Bioluminescence (Coelenterazine)

The imidazo[1,2-a]pyrazin-3-one core is the light-emitting moiety of Coelenterazine .[1]

  • Mechanism: Oxidative decarboxylation catalyzed by Luciferase produces Coelenteramide and a photon (

    
     nm).
    
  • Utility: Derivatives of this scaffold are synthesized to shift emission wavelengths (Red-shifted analogs) for deep-tissue imaging, leveraging the scaffold's tunable conjugation [4].

Anti-Viral Activity

Recent phenotypic screens identified imidazo[1,2-a]pyrazines (e.g., Compound A4) as inhibitors of the Influenza A Nucleoprotein (NP).[2]

  • Mechanism: They induce abnormal oligomerization of NP, preventing its nuclear import and halting viral replication [5].

Workflow Visualization

Workflow Design 1. Scaffold Design (C3/C8 Substitution) Synth 2. Synthesis (Condensation + Coupling) Design->Synth Purify 3. Purification (HPLC/Recrystallization) Synth->Purify Assay_Enz 4a. Enzymatic Assay (PI3K/mTOR IC50) Purify->Assay_Enz Assay_Cell 4b. Cell Viability (MTT in HCC1937/A375) Purify->Assay_Cell Validation 5. Validation (Western Blot: pAkt/pS6) Assay_Enz->Validation Hit Selection Assay_Cell->Validation

Figure 3: Integrated workflow for the development and validation of Imidazo[1,2-a]pyrazine therapeutics.

References

  • Martínez González, S., et al. (2012). "Imidazo[1,2-a]pyrazines as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(6), 2134-2139. Link

  • Li, X., et al. (2023).[3] "Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors." European Journal of Medicinal Chemistry, 249, 115030. Link

  • Al-Warhi, T., et al. (2022). "Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9." Molecules, 27(14), 4485. Link

  • Coutant-Flexer, E., et al. (2024). "Structures of selected artificial imidazo[1,2‐a]pyrazin‐3(7H)‐ones luciferins." Protein Science, 33(7). Link

  • Liu, Y., et al. (2020).[4] "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." ACS Infectious Diseases, 6(10), 2745–2754. Link

Sources

Executive Summary: The Renaissance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Architectures: Imidazo[1,2-a]pyrazin-3-amines in Drug Discovery

In the high-stakes arena of medicinal chemistry, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. While the 8-amino variant (exemplified by the spleen tyrosine kinase inhibitor Entospletinib ) has achieved clinical validation, the 3-amine subclass represents an underexploited frontier offering superior synthetic accessibility and unique vector properties for structure-based drug design (SBDD).

This technical guide dissects the Imidazo[1,2-a]pyrazin-3-amine chemotype, focusing on its rapid assembly via the Groebke-Blackburn-Bienaymé (GBB) reaction, its critical role in kinase inhibitor design, and the specific protocols required to synthesize and validate these analogs in a drug discovery campaign.

Chemical Architecture & Synthetic Strategy

The utility of the this compound scaffold stems from its efficient construction. Unlike traditional multi-step cyclizations, this core is best accessed via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot transformation assembles the fused bicyclic system from three simple building blocks: a 2-aminopyrazine, an aldehyde, and an isocyanide.

The GBB Reaction Mechanism

The reaction proceeds through a non-concerted sequence involving Schiff base formation followed by a [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Start Reagents: 2-Aminopyrazine Aldehyde (R-CHO) Isocyanide (R'-NC) Schiff Intermediate 1: Schiff Base (Imine) (Acid Catalyzed) Start->Schiff - H2O Cyclo Intermediate 2: Nitrilium Ion / Cyclic Adduct Schiff->Cyclo + Isocyanide [4+1] Cycloaddition Product Final Product: This compound Cyclo->Product Prototropic Shift

Figure 1: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction yielding the 3-amine scaffold.

Industrial-Grade Synthesis Protocol

While many academic papers suggest simple acid catalysis (e.g., acetic acid), these conditions often suffer from low yields due to side reactions. For a robust, scalable process, we adopt the optimized protocol developed by Novartis , which utilizes Lewis acid catalysis and dehydrating agents to drive conversion.

Protocol: High-Efficiency GBB Synthesis

  • Scale: 10 mmol (adaptable to multi-gram scale).

  • Reagents:

    • 2-Aminopyrazine (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Isocyanide (1.1 equiv)

    • Catalyst: Boron trifluoride acetonitrile complex (BF₃·MeCN) (10 mol%)

    • Dehydrating Agent: Trimethyl orthoformate (TMOF) (1.0 equiv)

    • Solvent: MeOH/DCM (1:1 v/v) or pure MeOH.

Step-by-Step Methodology:

  • Schiff Base Formation: Charge a reaction vessel with 2-aminopyrazine (1.0 equiv) and the aldehyde (1.2 equiv) in MeOH (5 mL/mmol). Add TMOF (1.0 equiv) to scavenge water. Stir at room temperature for 1-2 hours until imine formation is confirmed by TLC/LCMS.

  • Cyclization: Add the isocyanide (1.1 equiv) followed by the dropwise addition of BF₃·MeCN (0.1 equiv).

  • Reaction: Stir at room temperature for 12–24 hours. For unreactive substrates, gentle heating to 40°C may be required.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically EtOAc/Hexanes or DCM/MeOH gradients).

  • Why this works: The TMOF ensures irreversible imine formation, while BF₃·MeCN activates the imine for isocyanide attack without promoting isocyanide polymerization, a common side reaction with Brønsted acids.

Medicinal Chemistry: SAR & Design Logic

The this compound scaffold acts as a bioisostere for the purine ring system (adenine), making it an exceptional template for kinase inhibitors (targeting the ATP-binding pocket).

Structure-Activity Relationship (SAR) Map

The scaffold offers three distinct vectors for modification, each controlling specific pharmacological properties.

SAR_Logic Core Imidazo[1,2-a]pyrazine Core Scaffold Pos2 Position 2 (from Aldehyde) 'The Hinge Binder' Core->Pos2 Pos3 Position 3 (from Isocyanide) 'Solvent Front / Ribose Pocket' Core->Pos3 Pos6_8 Positions 6 & 8 (Pyrazine Ring) 'Selectivity Gatekeeper' Core->Pos6_8 Func2 Aromatic/Heteroaromatic rings Target: Hinge Region (H-bonds) Pos2->Func2 Func3 Alkyl/Cycloalkyl amines Target: Solubility & Ribose Pocket Pos3->Func3 Func6_8 Halogens/Aryl groups Target: Hydrophobic Back Pocket Pos6_8->Func6_8

Figure 2: SAR vectors for the this compound scaffold in kinase inhibitor design.

Key Design Strategies
  • The Hinge Region (C-2): Aromatic substituents at C-2 (derived from the aldehyde) are positioned to interact with the kinase hinge region. A 2-pyridyl or 2-aminopyrimidyl group here often mimics the adenine N1-C6 motif of ATP.

  • The Solvent Front (N-3): The exocyclic amine at C-3 (derived from the isocyanide) points towards the solvent front or the ribose-binding pocket. Bulky aliphatic groups (e.g., tert-butyl, cyclohexyl) here can improve metabolic stability and cellular permeability by masking the H-bond donor.

  • Selectivity (C-6/C-8): Substituents on the pyrazine ring can access the "gatekeeper" region or hydrophobic back pockets. For example, introducing a halogen at C-6 can induce a twist in the molecule, improving selectivity for specific kinase isoforms like PI3K or Mps1 .

Biological Applications & Case Studies

Kinase Inhibition (Oncology)

The scaffold has demonstrated potent inhibition against several oncogenic kinases.

  • PI3K Inhibitors: Analogs with specific C-6 substitution have shown nanomolar potency against Phosphoinositide 3-kinase (PI3K), a major target in cancer therapy. The nitrogen-rich core forms critical H-bonds with Val851 in the ATP binding pocket.

  • CDK9 Inhibitors: Recent studies identified 2-phenylimidazo[1,2-a]pyrazin-3-amines as potent CDK9 inhibitors (IC50 ~0.16 µM), inducing apoptosis in breast cancer cell lines (MCF7).

Infectious Diseases (Tuberculosis)

While Q203 (Telacebec) is an imidazo[1,2-a]pyridine, the corresponding imidazo[1,2-a]pyrazine analogs have been investigated as inhibitors of the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis. The pyrazine nitrogen adds polarity, potentially altering the pharmacokinetic profile (solubility/clearance) compared to the pyridine series.

Table 1: Comparative Potency of Selected Analogs

TargetCompound IDC-2 SubstituentC-3 SubstituentIC50 / KdReference
Mps1 Cmpd 174-(Pyrazol-1-yl)phenyltert-Butylamine2.8 nM[Search 1.15]
CDK9 Cmpd 3cPyridin-4-ylBenzylamine160 nM[Search 1.5]
Hsp90 Cmpd 8a1,3-Benzodioxol-5-ylCyclohexylamine12 µM[Search 1.16]

Self-Validating Assay Protocol

To ensure data integrity, the following kinase assay workflow includes mandatory controls.

Protocol: Radiometric Kinase Assay (HotSpot™ Format)

  • Preparation: Dissolve compounds in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction Mix: Combine Kinase (e.g., PI3Kα), Substrate (PIP2), and cofactor (ATP + [γ-33P]ATP) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).

  • Incubation: Add compound (20 nL) to reaction mix (20 µL). Incubate for 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure bound radiolabel via scintillation counting.

  • Validation:

    • Z-Factor: Must be > 0.5 for the plate to be valid.

    • Reference: Include Staurosporine or Wortmannin as a positive control on every plate.

References

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.[1] Link

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 2017. Link

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9. Molecules, 2022. Link

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 2024. Link

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 2014. Link

Sources

The Imidazo[1,2-a]pyrazin-3-amine Scaffold: Pharmacological Mechanics and Kinase Targeting

[1]

Executive Summary: The Privileged Scaffold

The Imidazo[1,2-a]pyrazin-3-amine core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its significance stems from its electronic distribution and planar topology, which mimic the adenine ring of ATP. This allows it to function as a potent ATP-competitive inhibitor across the human kinome, most notably in targeting Bruton’s Tyrosine Kinase (BTK), Janus Kinases (JAK), and Cyclin-Dependent Kinases (CDK).[1]

Beyond kinase inhibition, this scaffold is the structural progenitor of coelenterazine , the substrate for Renilla luciferase, making it a dual-utility tool for both therapeutic intervention and bioluminescent reporter assays.

Molecular Mechanism of Action

The pharmacological efficacy of this compound derivatives relies on three distinct mechanistic pillars: Hinge Binding (ATP mimicry), Gatekeeper Selectivity, and, in specific generations of drugs, Covalent Inactivation.[1]

ATP Mimicry and Hinge Binding

The primary mechanism is Type I kinase inhibition . The scaffold inserts into the ATP-binding pocket of the kinase domain.

  • The Acceptor: The pyrazine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met477 in BTK).

  • The Donor: The exocyclic amine at position 3 (or its amide derivatives) serves as a hydrogen bond donor to the hinge carbonyls (e.g., Glu475).

  • The Clamp: This bidentate interaction "clamps" the molecule in the active site, preventing ATP entry and blocking downstream phosphorylation.

The "Gatekeeper" Interaction

The substitution pattern at the C8 position of the pyrazine ring is critical for selectivity. This position faces the "gatekeeper" residue (e.g., Thr474 in BTK). Bulky substituents here can induce steric clashes in kinases with large gatekeeper residues, while allowing binding in those with smaller residues (threonine/alanine), thereby filtering out off-target interactions.[1]

Covalent Inactivation (The Acalabrutinib Paradigm)

While the scaffold provides reversible binding affinity, clinical potency is often achieved by appending an electrophilic "warhead" (e.g., acrylamide or butynamide) to the scaffold.

  • Target: Cysteine 481 (Cys481) in the BTK active site.[2]

  • Mechanism: The imidazo[1,2-a]pyrazine core positions the warhead adjacent to the nucleophilic thiol of Cys481. A Michael addition reaction occurs, forming an irreversible covalent bond. This leads to silencing of the kinase until the cell synthesizes new protein (turnover-dependent recovery).

Visualization of the Binding Mode

BindingModeScaffoldThis compound(Core Scaffold)ATP_PocketATP Binding Pocket(Hydrophobic Cleft)Scaffold->ATP_PocketOccupancy (Kd < 10nM)HingeHinge Region(Met477 / Glu475)Scaffold->HingeH-Bonding (N1 & 3-NH)GatekeeperGatekeeper Residue(Thr474)Scaffold->GatekeeperSteric Selectivity FilterWarheadElectrophilic Warhead(Optional)Scaffold->WarheadLinker AttachmentCys481Cys481(Nucleophile)Warhead->Cys481Covalent Bond (Michael Addition)

Caption: Schematic of the bidentate hinge interaction and covalent locking mechanism characteristic of imidazo[1,2-a]pyrazine inhibitors.

Structural Activity Relationship (SAR) Data[1][3]

The versatility of the scaffold lies in its ability to be functionalized at specific vectors to tune potency and solubility. The table below summarizes the impact of substitutions based on meta-analysis of kinase inhibitor development (e.g., BTK, PI3K targets).

PositionFunctional RolePreferred SubstituentsMechanistic Impact
C3 (Amine) Hinge Binder / Solvent Front Amides, Ureas, HeterocyclesPrimary H-bond donor.[1] Extension here solubilizes the drug and reaches the solvent-exposed region.
C8 Selectivity Filter Amines, Alkoxy groupsFaces the gatekeeper residue. Small groups (NH2) favor broad potency; bulky groups improve selectivity.[1]
C6 Affinity Booster Aryl/Heteroaryl ringsExtends into the hydrophobic back-pocket (affinity pocket), increasing residence time.[1]
N1 Hinge Binder None (Must remain unsubstituted)Essential H-bond acceptor.[1] Alkylation here abolishes kinase inhibitory activity.[1]

Experimental Protocols for Validation

As a researcher, you must validate the mechanism using self-verifying protocols. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine binding affinity (IC50) and residence time.[1]

TR-FRET Kinase Binding Assay (LanthaScreen™ Methodology)[1]

Principle: This assay measures the displacement of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) by your test compound.[1] The kinase is tagged with a Europium (Eu) chelate. When the tracer binds, FRET occurs between Eu and Alexa647. Your compound displaces the tracer, decreasing the FRET signal.

Reagents:

  • Kinase: Recombinant human BTK (His-tagged).[1]

  • Antibody: Eu-anti-His antibody.[1]

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Step-by-Step Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the this compound derivative in DMSO (100x final concentration).

  • Incubation Mix: In a 384-well white low-volume plate, add:

    • 5 µL of test compound (diluted in kinase buffer).

    • 5 µL of Kinase/Antibody mixture (Final: 5 nM BTK, 2 nM Eu-Ab).

    • 5 µL of Tracer (Final: Kd concentration, typically 5-10 nM).[1]

  • Equilibration: Centrifuge plate at 1000 x g for 30 seconds. Incubate at room temperature for 60 minutes (protect from light).

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision).[1]

    • Excitation: 340 nm.[1]

    • Emission 1 (Donor): 615 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot Ratio vs. log[Compound] to determine IC50.

Validation Criteria:

  • Z-Prime (Z'): Must be > 0.5 for the assay to be considered robust.[1]

  • Reference Control: Include Staurosporine or Ibrutinib as a positive control.[1]

Assay Logic Flow[1]

AssayWorkflowStep1Compound Dilution(DMSO)Step2Add Kinase + Eu-AbStep1->Step2Step3Add Tracer 236Step2->Step3Step4Equilibration(60 min)Step3->Step4Step5TR-FRET Read(Ex 340 / Em 665)Step4->Step5DecisionZ' > 0.5?Step5->DecisionDecision->Step1Fail (Repeat)ResultCalculate IC50Decision->ResultPass

Caption: Workflow for the LanthaScreen TR-FRET binding assay used to validate kinase affinity.

Secondary Application: Bioluminescence

While kinase inhibition is the primary drug development focus, this scaffold is also the core of Coelenterazine .

  • Mechanism: In the presence of molecular oxygen and the enzyme Renilla luciferase (Rluc), the imidazopyrazinone core undergoes oxidative decarboxylation.

  • Output: This reaction yields coelenteramide, CO2, and a photon of blue light (λmax ~480 nm).

  • Utility: Researchers utilize this property for BRET (Bioluminescence Resonance Energy Transfer) assays to study protein-protein interactions (e.g., kinase dimerization) in live cells, complementing the TR-FRET data.[1]

References

  • Discovery of Acalabrutinib: Barf, T., et al. (2017). "Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Scaffold Privileges: Goel, R., et al. (2022).[1] "Imidazo[1,2-a]pyrazine: A privileged scaffold for the development of potent bioactive agents."[1][3] Journal of Molecular Structure. Link[1]

  • Structural Biology: Lin, D.Y., & Andreotti, A.H. (2023).[1][4] "Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib." Scientific Reports.[1] Link[1]

  • Luciferase Mechanism: Inouye, S. (2010).[1] "The structural cause of the different emission spectra of Aequorin and its mutants." Proceedings of the Japan Academy, Series B. Link

  • Assay Protocols: ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation." Link

The Imidazo[1,2-a]pyrazin-3-amine Scaffold: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Imidazo[1,2-a]pyrazin-3-amine scaffold, a privileged structure in medicinal chemistry known for its versatility in kinase inhibition and bioluminescence applications.

Executive Summary: The "Privileged" Architecture

The imidazo[1,2-a]pyrazine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its pyridine analog, the pyrazine variant possesses an additional nitrogen atom at position 5 (or 4, depending on numbering conventions, typically N-4 in the fused system but N-1/N-4 in the pyrazine ring itself). This extra heteroatom significantly alters the electronic landscape, increasing polarity and providing an additional hydrogen bond acceptor, which is critical for interaction with the hinge region of kinase domains.

This guide focuses specifically on the 3-amine substituted derivatives, accessible primarily via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. These derivatives have emerged as potent inhibitors for targets such as CDK9 , PI3K , and Mps1 , and serve as precursors for coelenterazine-type bioluminescent probes.

Chemical Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Protocol[1][2]

The most robust route to this scaffold is the GBB reaction, a three-component coupling of a 2-aminopyrazine, an aldehyde, and an isocyanide.

Mechanistic Pathway (Visualization)

The reaction proceeds through the formation of a Schiff base (imine) followed by a [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Reactants Reactants: 2-Aminopyrazine + Aldehyde (R1-CHO) Imine Intermediate 1: Schiff Base (Imine) Reactants->Imine - H2O Cyclization [4+1] Cycloaddition Imine->Cyclization Activated by Acid Acid Catalyst: Acid Activation (H+ or Lewis Acid) Acid->Imine Isocyanide Reactant 3: Isocyanide (R2-NC) Isocyanide->Cyclization Nucleophilic Attack Product Product: This compound Cyclization->Product Rearrangement

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway for this compound synthesis.[1][2]

Validated Experimental Protocol

Objective: Synthesis of a library-standard 2-aryl-3-(alkylamino)imidazo[1,2-a]pyrazine. Scale: 1.0 mmol.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Alkyl Isocyanide (1.1 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%) as catalyst.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction due to its H-bond donating ability.

Step-by-Step Methodology:

  • Imine Formation: In a 5 mL microwave vial equipped with a magnetic stir bar, dissolve 2-aminopyrazine (95 mg, 1.0 mmol) and the aryl aldehyde (1.0 mmol) in 2 mL of TFE. Stir at room temperature for 15 minutes. Checkpoint: Solution may turn slightly yellow/cloudy indicating imine formation.

  • Component Addition: Add the alkyl isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)₃, 25 mg).

  • Reaction: Seal the vial and stir at room temperature for 12 hours. Alternatively, microwave irradiation at 100°C for 30 minutes can be used for rapid synthesis.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize the acid/catalyst.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H NMR (look for the disappearance of the aldehyde proton and appearance of the NH signal).

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-a]pyrazin-3-amines is governed by substituents at three key vectors: C-2 , C-3 (amino) , and C-8 .

SAR Logic Map

SAR_Map Core Imidazo[1,2-a]pyrazine Core (Scaffold) C2 Position C-2 (R1) Origin: Aldehyde Core->C2 C3 Position C-3 (NH-R2) Origin: Isocyanide Core->C3 C8 Position C-8 (R3) Origin: Aminopyrazine subst. Core->C8 C2_Desc Specificity Determinant - Aryl/Heteroaryl rings target hydrophobic pockets. - 4-Pyridyl enhances CDK9 potency. - Ortho-substitutions restrict conformation. C2->C2_Desc C3_Desc Solubility & Binding - Alkyl groups (t-butyl, cyclohexyl) common. - NH participates in H-bonding (Donor). - Bulky groups can prevent metabolic oxidation. C3->C3_Desc C8_Desc Electronic Tuning - H-bond Acceptor modulation. - Amino groups here increase antioxidant activity. - Halogens (Br/Cl) allow further coupling (Suzuki). C8->C8_Desc

Figure 2: Strategic substitution vectors for the this compound scaffold.

Detailed SAR Data

The following table synthesizes data from kinase inhibition studies (specifically CDK9 and PI3K) and antioxidant evaluations.

PositionSubstituent (R)Effect on ActivityMechanism / Rationale
C-2 PhenylBaselineProvides hydrophobic interaction; often insufficient for high potency.
C-2 4-Pyridyl High Potency Nitrogen accepts H-bond in the kinase active site (e.g., CDK9). Critical for potency.
C-2 3,4-DimethoxyphenylModerateIncreases electron density; good for antioxidant activity but may be bulky for some kinase pockets.
C-3 (N) tert-ButylGoodCommon in GBB reactions. Provides steric bulk, improving metabolic stability.
C-3 (N) Benzyl High Potency Often preferred for CDK9 inhibition; allows pi-stacking interactions within the binding pocket.
C-3 (N) CyclohexylModerateGood hydrophobic fill, but lacks pi-stacking capability of benzyl.
C-8 HydrogenBaselineStandard core.
C-8 Amino (-NH₂) Enhanced Significantly improves antioxidant capacity and water solubility.
C-6 Aryl (via Suzuki)VariableUsed to extend the molecule to reach solvent-exposed regions of the protein.
Case Study: CDK9 Inhibition

Research indicates that the combination of a pyridin-4-yl group at C-2 and a benzyl group at C-3 yields highly potent CDK9 inhibitors (IC₅₀ ≈ 0.16 µM).[3]

  • Causality: The C-2 pyridine nitrogen likely interacts with the hinge region backbone NH, while the C-3 benzyl group occupies the ribose-binding pocket or a hydrophobic back-pocket, locking the inhibitor in an active conformation.

Biological Applications & Future Directions

Kinase Inhibition (Oncology)

The scaffold mimics the purine ring of ATP. By modifying the C-8 and C-6 positions, researchers can "tune" the selectivity between different kinases (e.g., PI3K vs. mTOR vs. BTK).

  • Key Insight: The N-4 nitrogen of the pyrazine ring is a critical H-bond acceptor. If selectivity is poor, introducing steric hindrance at C-5 (ortho to the nitrogen) can reduce affinity for off-target kinases that have smaller gatekeeper residues.

Bioluminescence (Imaging)

While Coelenterazine is an imidazopyrazinone, 3-amino derivatives serve as stable synthetic precursors. The "aminopyrazine" starting material is structurally homologous to the coelenteramine core.

  • Trend: Developing "caged" luciferin analogs where the 3-amine group masks the active site until cleaved by a specific protease, enabling targeted imaging.

References

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4] URL:[Link]

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9. Source: Molecules (2022).[1][3] URL:[Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Source: Synthesis (2017).[5] URL:[Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Source: RSC Advances (2014).[6] URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Source: RSC Advances (2020). URL:[Link]

Sources

An In-depth Technical Guide to the Preliminary Screening of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of its derivatives have been identified as potent inhibitors of key cellular signaling proteins, particularly protein kinases, making them highly attractive for modern drug discovery programs.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the preliminary screening of novel Imidazo[1,2-a]pyrazine compound libraries. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind constructing a hierarchical screening cascade, ensuring that resources are focused on the most promising candidates. We will detail robust, field-proven methodologies for primary high-throughput screening, hit confirmation, and initial selectivity profiling, providing the logical and technical foundation for identifying potent and selective lead compounds.

The Strategic Imperative: A Hierarchical Screening Cascade

Embarking on a screening campaign without a clear, tiered strategy is inefficient and cost-prohibitive. The foundational principle of a successful preliminary screen is the "screening funnel" or cascade. This approach uses a series of assays with increasing complexity and biological relevance to systematically filter a large chemical library down to a small number of well-characterized, high-quality hits. The initial assays are designed for massive throughput and sensitivity to cast a wide net, while subsequent tiers are designed to confirm activity, elucidate potency, and eliminate artifacts, ensuring that only the most promising compounds advance.

G Figure 1: The Hierarchical Screening Funnel cluster_0 Figure 1: The Hierarchical Screening Funnel Compound_Library Imidazo[1,2-a]pyrazine Compound Library (1,000s - 100,000s of compounds) Tier1 Tier 1: Primary HTS (Single Concentration) ~2-5% Hit Rate Compound_Library->Tier1 Tier2 Tier 2: Hit Confirmation & Potency (Dose-Response) Tier1->Tier2 Tier3 Tier 3: Selectivity & Specificity (Orthogonal Assays & Profiling) Tier2->Tier3 Lead_Candidates Validated Lead Candidates (For further optimization) Tier3->Lead_Candidates G Figure 2: Principle of TR-FRET Kinase Assay cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Kinase_A Kinase Substrate_A Biotinylated Substrate Kinase_A->Substrate_A + ATP_A ATP ATP_A->Substrate_A + pSubstrate_A Phosphorylated Substrate-Biotin Substrate_A->pSubstrate_A Phosphorylation FRET FRET Signal pSubstrate_A->FRET Antibody_A Eu-Antibody (Donor) Antibody_A->pSubstrate_A Binds Antibody_A->FRET SA_A SA-APC (Acceptor) SA_A->pSubstrate_A Binds SA_A->FRET Kinase_B Kinase Substrate_B Biotinylated Substrate Kinase_B->Substrate_B + ATP_B ATP ATP_B->Substrate_B + NoFRET No FRET Substrate_B->NoFRET Inhibitor_B Inhibitor Inhibitor_B->Kinase_B Blocks

Caption: TR-FRET assay principle for kinase inhibitor screening.

Protocol 1: TR-FRET Biochemical Kinase Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, a suitable biotinylated peptide substrate, and ATP at 2x the final desired concentration.

  • Compound Plating: Using an acoustic dispenser, transfer 50-100 nL of each library compound (typically in DMSO) into the wells of a low-volume 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of the 2x kinase/substrate solution to each well. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the 2x ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature. The ATP concentration should be at or near the Km for the specific kinase to facilitate the detection of competitive inhibitors.

  • Detection: Add 10 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-conjugated acceptor fluorophore (e.g., APC). Incubate for 60 minutes to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Hit Identification: Calculate the TR-FRET ratio and then the percent inhibition relative to high (DMSO only) and low (no enzyme) controls. A primary hit is typically defined as a compound exhibiting inhibition greater than a set threshold (e.g., >50% inhibition or mean activity plus 3x the standard deviation of the plate).

Scenario B: Phenotypic Screening (Anticancer Activity)

If the goal is to discover compounds with a specific cellular effect (e.g., anticancer), a cell-based phenotypic screen is the appropriate starting point.

Expert Rationale: A cell viability assay, such as the MTT or MTS assay, is a workhorse of anticancer drug screening. [6]It provides a holistic readout of a compound's ability to reduce cell proliferation or induce cell death, regardless of the specific mechanism. This approach can uncover novel mechanisms of action that would be missed by a target-based screen. The assay is colorimetric, robust, and easily automated for HTS. [7] Protocol 2: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96- or 384-well clear-bottom plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. [8][9]2. Compound Treatment: Treat the cells with the Imidazo[1,2-a]pyrazine library compounds at a final concentration of 10 µM. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [7]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Hit Identification: Calculate the percent viability relative to vehicle-treated controls. Hits are defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Tier 2: Hit Confirmation and Potency Determination

The majority of primary hits from HTS are often false positives resulting from assay interference, compound aggregation, or non-specific reactivity. Tier 2 is a critical step to confirm the activity of primary hits and determine their potency.

Expert Rationale: The single-concentration data from HTS is insufficient to rank compounds. A dose-response analysis is essential to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. This allows for a quantitative comparison between hits and begins to build the structure-activity relationship (SAR).

Protocol 3: IC₅₀ Determination

  • Compound Plating: Prepare serial dilutions of the confirmed primary hit compounds (e.g., an 8-point, 3-fold dilution series starting at 30 µM).

  • Assay Performance: Perform the same assay as in Tier 1 (e.g., TR-FRET or MTT) using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition or percent viability against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM)
IMP-00185.40.25
IMP-00262.11.5
IMP-00391.20.08
IMP-00455.8> 30 (Inactive)
IMP-00578.90.98

Table 1: Example data from a primary screen and subsequent IC₅₀ determination, demonstrating the filtering of a false positive (IMP-004).

Tier 3: Preliminary Selectivity and Specificity

A potent compound is not necessarily a good drug candidate. A critical preliminary step is to assess its selectivity. An ideal compound should potently inhibit its intended target while having minimal effect on other related proteins or cell types.

Expert Rationale: For kinase inhibitors, promiscuity can lead to off-target toxicity. Screening against a panel of related kinases provides an early indication of the compound's selectivity profile. [6]For cytotoxic agents, counter-screening against a non-cancerous cell line (e.g., Vero, normal fibroblasts) is crucial to determine if the compound's toxicity is specific to cancer cells. The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells yields the Selectivity Index (SI), a valuable metric for prioritization. [10]

G Figure 3: Selectivity Profiling Workflow cluster_target Target-Based Hits cluster_phenotypic Phenotypic Hits Confirmed_Hits Confirmed Hits (Potent IC50) Kinase_Panel Kinase Selectivity Panel (e.g., 20-50 kinases) Confirmed_Hits->Kinase_Panel Counter_Screen Counter-Screen (e.g., Normal Vero Cells) Confirmed_Hits->Counter_Screen Target_Outcome Selective Kinase Inhibitor Profile Kinase_Panel->Target_Outcome Pheno_Outcome High Selectivity Index (Cancer-Specific Cytotoxicity) Counter_Screen->Pheno_Outcome

Caption: Parallel workflows for assessing hit selectivity.

Protocol 4: Cytotoxicity Counter-Screening

  • Cell Plating: Plate both the target cancer cell line and a non-cancerous cell line (e.g., Vero) at their optimal densities.

  • Dose-Response: Perform a full IC₅₀ determination (as in Protocol 3) on both cell lines in parallel with the same hit compounds.

  • Calculate Selectivity Index (SI): For each compound, calculate the SI using the formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

  • Prioritization: Prioritize compounds with a high SI value (e.g., >10), as this indicates a therapeutic window.

Conclusion

The preliminary screening of Imidazo[1,2-a]pyrazine compounds is a systematic, multi-tiered process designed to identify potent, selective, and pharmacologically relevant hit compounds for further development. By employing a logical cascade of assays—from high-throughput primary screens to confirmatory dose-response and selectivity profiling—researchers can efficiently navigate vast chemical libraries. The key to success lies not just in the execution of protocols but in the strategic rationale behind them: using the right assay to ask the right question at the right stage. This rigorous, evidence-based approach ensures that the lead candidates emerging from the preliminary screen have a strong empirical foundation, maximizing their potential for success in the long and complex journey of drug development.

References

  • Myadaraboina S, Alla M, Parlapalli A, et al. Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Int J Chem Sci. 2018;16(3):276. [Link]

  • Martínez-González, S., et al. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012;22(5):1973-1978. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

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  • Singh, V., et al. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Medicinal Chemistry Communications. 2023. [Link]

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  • Nishiguchi, N., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. 2021;26(8):1017-1026. [Link]

  • Martínez-González, S., et al. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry. 2017;25(11):2940-2950. [Link]

  • von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors. ChemBioChem. 2005;6(3):481-90. [Link]

  • Singh, V., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023;14(4):611-653. [Link]

  • ResearchGate. SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein... [Link]

  • Prudent, R., & Reboutier, D. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. 2017;18(1):145. [Link]

  • Kerekes, A. D., et al. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. 2011;2(1):55-59. [Link]

  • Li, H., et al. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. 2022;76:117098. [Link]

  • T. M. A. Al-Warhi, et al. Bioassays for anticancer activities. Methods in Molecular Biology. 2012;869:205-18. [Link]

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  • Sharma, A., et al. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. 2021;19(1):21-46. [Link]

  • Singh, V., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023. [Link]

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  • Krishnamoorthy, R., et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. 2023;13(54):38015-38027. [Link]

  • ResearchGate. Potent anti‐tubercular activity of hit imidazo[1,2‐a]pyridine analogs. [Link]

  • Al-Ghorbani, M., et al. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. 2022;27(14):4491. [Link]

  • ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]

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  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. [Link]

  • Boufous, H., et al. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2022;27(21):7309. [Link]

  • Tora, G. O., et al. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. 2018;9(10):1037-1042. [Link]

  • Krishnamoorthy, R., et al. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. 2023. [Link]

  • Kumar, G. S., et al. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. 2019;21(11):775-781. [Link]

  • Velázquez-Vega, J., et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. 2023;2023(3):M1698. [Link]

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An In-depth Technical Guide to the Synthesis of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules with diverse biological activities. Derivatives of this core have demonstrated a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. Notably, some have been investigated as inhibitors of crucial enzymes like p13K and tyrosine kinases, highlighting their therapeutic potential.[1] The growing importance of this scaffold necessitates a comprehensive understanding of its synthetic routes, from classical methods to modern, highly efficient strategies.

This guide provides an in-depth analysis of the primary synthetic strategies for constructing the imidazo[1,2-a]pyrazine core. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the "why" behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic system in their work.

Part 1: The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of the imidazo[1,2-a]pyrazine core, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly elegant and widely adopted strategy.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone of Imidazo[1,2-a]pyrazine Synthesis

The GBB reaction is a three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide to directly form the 3-aminoimidazo[1,2-a]pyrazine scaffold.[2] This reaction is prized for its operational simplicity and broad substrate scope, making it a workhorse for generating libraries of diverse derivatives.

Mechanistic Insights:

The GBB reaction proceeds through a well-established mechanism that begins with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form an iminium ion intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion. The key step involves an intramolecular 5-endo-dig cyclization, where the endocyclic nitrogen of the pyrazine ring attacks the nitrilium ion. This step is kinetically favorable and drives the reaction towards the formation of the fused bicyclic system.[2] A final tautomerization yields the aromatic imidazo[1,2-a]pyrazine product. The use of a Lewis or Brønsted acid catalyst is crucial for the initial iminium ion formation and for activating the reactants.

GBB_Mechanism R1 2-Aminopyrazine I1 Iminium Ion Formation (Acid Catalyzed) R1->I1 R2 Aldehyde R2->I1 R3 Isocyanide I2 Nucleophilic Attack by Isocyanide R3->I2 I1->I2 I3 Intramolecular 5-endo-dig Cyclization I2->I3 I4 Tautomerization I3->I4 P 3-Aminoimidazo[1,2-a]pyrazine I4->P

Figure 1: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

This protocol is a representative example of an iodine-catalyzed GBB-type reaction, which offers a cost-effective and environmentally benign approach.[1]

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of 2-aminopyrazine and benzaldehyde in ethanol, add iodine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Scope and Limitations:

The GBB reaction is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic variants.[3] Similarly, various isocyanides can be employed. However, the nucleophilicity of the aminopyrazine can influence the reaction efficiency. Electron-withdrawing substituents on the pyrazine ring can decrease the nucleophilicity of the amino group, potentially leading to lower yields.[3]

Process Optimization and Industrial Application:

For industrial-scale synthesis, optimization of reaction conditions is critical. Studies have shown that the use of certain Lewis acids, such as BF3·MeCN, and dehydrating agents like trimethyl orthoformate can significantly improve yields and purity.[4] A one-pot, two-step process has been developed that achieves high yields and is reproducible on a multigram scale, making it suitable for industrial applications.[4]

Part 2: Classical Strategies Revisited: The Tschitschibabin Reaction and its Analogs

While MCRs offer a modern and efficient approach, classical condensation reactions remain a fundamental strategy for the synthesis of imidazo[1,2-a]pyrazines. The most common method in this category is the reaction of a 2-aminopyrazine with an α-halocarbonyl compound, a reaction analogous to the Tschitschibabin pyridine synthesis.

Synthesis from 2-Aminopyrazines and α-Halocarbonyls

This bimolecular condensation provides a direct route to the imidazo[1,2-a]pyrazine core and has been a long-standing method for its preparation.[5]

Mechanistic Insights:

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization to form the final product.

Tschitschibabin_Mechanism R1 2-Aminopyrazine I1 Nucleophilic Attack by Endocyclic Nitrogen R1->I1 R2 α-Halocarbonyl R2->I1 I2 Intramolecular Cyclization I1->I2 I3 Dehydrative Aromatization I2->I3 P Imidazo[1,2-a]pyrazine I3->P

Figure 2: Conceptual workflow for the Tschitschibabin-type synthesis.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Sodium bicarbonate (2.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve 2-aminopyrazine and 2-bromoacetophenone in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired product.

Advantages and Disadvantages:

This method is generally straightforward and utilizes readily available starting materials. However, compared to MCRs, it is a two-component reaction, which limits its ability to rapidly generate diverse libraries of compounds. The handling of lachrymatory α-halocarbonyls can also be a drawback.

Part 3: The Dawn of Modern Catalysis in Imidazo[1,2-a]pyrazine Synthesis

Recent advances in catalysis have opened up new avenues for the synthesis of the imidazo[1,2-a]pyrazine core, often under milder conditions and with greater functional group tolerance.

Transition Metal-Catalyzed Approaches

Copper and palladium catalysts have been successfully employed in the synthesis of imidazo[1,2-a]pyrazines. For instance, copper(I)-catalyzed reactions of 2-aminopyrazines with terminal alkynes and aldehydes provide a three-component route to this scaffold.[6] The copper catalyst plays a dual role in activating the alkyne and facilitating the cyclization step.

Iodine-Catalyzed Synthesis: A Green and Efficient Alternative

Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for a variety of organic transformations. Its application in the synthesis of imidazo[1,2-a]pyrazines via a one-pot, three-component condensation has been reported to be highly efficient.[1][7]

Mechanistic Insights:

In this reaction, iodine is believed to act as a Lewis acid to activate the aldehyde, facilitating the formation of the iminium ion intermediate. It may also play a role in the subsequent cyclization and aromatization steps. The reaction proceeds smoothly at room temperature, offering a significant advantage over methods that require elevated temperatures.[1]

Experimental Protocol:

A detailed protocol for an iodine-catalyzed synthesis has been provided in the GBB reaction section (Part 1.1), as it represents a greener variation of this powerful multicomponent reaction.

Part 4: A Comparative Overview and Future Horizons

The choice of synthetic strategy for the imidazo[1,2-a]pyrazine core depends on several factors, including the desired substitution pattern, scalability, and the need for generating chemical diversity.

Comparative Analysis of Synthetic Strategies

Strategy Components Catalyst Key Advantages Key Limitations
Groebke-Blackburn-Bienaymé 3 (Aminopyrazine, Aldehyde, Isocyanide)Acid (Lewis or Brønsted)High efficiency, atom economy, rapid diversity generation.[2][8]Substrate scope can be limited by aminopyrazine nucleophilicity.[3]
Tschitschibabin-type 2 (Aminopyrazine, α-Halocarbonyl)BaseStraightforward, readily available starting materials.[5]Two-component, use of lachrymatory reagents.
Iodine-Catalyzed MCR 3 (Aminopyrazine, Aldehyde, Isocyanide)IodineMild conditions, cost-effective, environmentally friendly.[1][7]Similar limitations to the GBB reaction regarding substrate scope.
Copper-Catalyzed MCR 3 (Aminopyrazine, Aldehyde, Alkyne)Copper(I)Access to different substitution patterns.[6]May require inert atmosphere and specialized ligands.

Future Perspectives:

The field of imidazo[1,2-a]pyrazine synthesis continues to evolve. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including photoredox catalysis and enzymatic approaches. The expansion of the substrate scope to include more complex and functionalized building blocks will further enhance the utility of this privileged scaffold in drug discovery and materials science. The development of novel multicomponent reactions that allow for the introduction of diverse functionalities in a single step will also be a key area of investigation.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Google Books.
  • Diversity-Oriented Synthesis of [2.2]Paracyclophane-derived Fused Imidazo[1,2-a]heterocycles by Groebke-Blackburn-Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. (n.d.). PubMed Central.
  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998). Google Books.
  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). Semantic Scholar.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal.
  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. (n.d.). Synfacts.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery.

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Methodological & Application

Application Note: Imidazo[1,2-a]pyrazin-3-amine Scaffolds in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyrazin-3-amine core represents a "privileged scaffold" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors. Its structural utility stems from the pyrazine nitrogen atoms, which serve as critical hydrogen bond acceptors for the kinase hinge region (mimicking the adenine ring of ATP), while the 3-amine position offers a versatile vector for solubilizing groups or specific interactions with the solvent-exposed front pocket.

This guide details the end-to-end workflow for utilizing this scaffold: from rapid combinatorial synthesis via the Groebke-Blackburn-Bienaymé (GBB) reaction to validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Key Mechanistic Advantages[1]
  • ATP Mimicry: The fused bicyclic system provides high affinity for the ATP-binding pocket.

  • Synthetic Accessibility: The 3-amine derivative is accessible via a one-pot multicomponent reaction, enabling the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) profiling.

  • Tunability: The C-6 and C-8 positions allow for hydrophobic vectors to target the "gatekeeper" residue or the back pocket.

Chemical Library Generation: The GBB Reaction

Unlike traditional linear synthesis, the this compound scaffold is best synthesized using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This allows for the simultaneous introduction of diversity at three points of the scaffold.

Synthetic Logic Diagram

The following diagram illustrates the convergence of the three components:

GBB_Reaction cluster_inputs Reactants (One-Pot) Aminopyrazine 2-Aminopyrazine (Core Scaffold) Intermediate Schiff Base Formation Aminopyrazine->Intermediate Aldehyde Aldehyde (R1) (Diversity Vector 1) Aldehyde->Intermediate Isocyanide Isocyanide (R2) (Diversity Vector 2) Process Catalysis (Sc(OTf)3 or AcOH) MeOH, RT-50°C Isocyanide->Process Product This compound (Final Scaffold) Process->Product Intermediate->Process

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.[1]

Synthetic Protocol (Standardized)

Objective: Synthesis of a 96-member library for screening.

  • Reagents:

    • 2-Aminopyrazine derivatives (1.0 equiv)[2][3]

    • Aldehydes (1.0 equiv)

    • Isocyanides (1.0 equiv)

    • Catalyst: Scandium(III) triflate (5 mol%) or Acetic Acid (10%).

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Add aldehyde and 2-aminopyrazine to a vial; stir for 30 mins to form the imine (Schiff base).

    • Add the isocyanide and catalyst.

    • Stir at room temperature for 12–24 hours.

    • Purification: For screening libraries, use SCX-2 (Strong Cation Exchange) cartridges to capture the basic product, wash with MeOH, and elute with 2M NH3 in MeOH.

  • Quality Control: Verify purity via LC-MS. Purity >85% is acceptable for primary screening.

Screening Strategy: TR-FRET Kinase Binding Assay

To screen the library generated above, we utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[4] This method is superior to standard fluorescence intensity because the time-gated measurement eliminates interference from autofluorescent compounds—a common issue with heterocyclic libraries.

Assay Principle[5]
  • Donor: Terbium (Tb)-labeled antibody (binds to the kinase or a tag on the kinase).

  • Acceptor: Fluorescent-labeled tracer (ATP-competitive small molecule).

  • Mechanism: When the tracer binds the kinase, the Donor and Acceptor are in proximity -> High FRET signal.

  • Inhibition: The this compound compound displaces the tracer -> Loss of proximity -> Low FRET signal .

TR-FRET Workflow Diagram

TR_FRET_Workflow cluster_logic Signal Logic Step1 1. Plate Preparation (384-well Low Volume) Step2 2. Compound Addition (Imidazo-pyrazine Library) Step1->Step2 Step3 3. Kinase/Antibody Mix (Tb-Donor) Step2->Step3 + Kinase Step4 4. Tracer Addition (Fluorescent Acceptor) Step3->Step4 Competition Begins Step5 5. Incubation (60 min @ RT) Step4->Step5 Step6 6. Detection (Ex: 340nm | Em: 495nm/520nm) Step5->Step6 HighSignal High Signal = No Binding (Tracer Bound) Step6->HighSignal LowSignal Low Signal = HIT (Compound Bound) Step6->LowSignal

Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Detailed Experimental Protocol

Target: Generic Kinase (e.g., BTK or Aurora A) Assay Format: 384-well low-volume white plates (Corning #4513).

Buffer Preparation
  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Critical Additive: Just before use, add 2 mM DTT (freshly prepared) to maintain kinase activity.

Step-by-Step Procedure
  • Compound Dispensing:

    • Dispense 100 nL of the this compound library (in 100% DMSO) into the wells.

    • Control Wells: Add 100 nL DMSO (0% Inhibition) and 100 nL of a known inhibitor (e.g., Staurosporine, 100% Inhibition).

  • Kinase/Antibody Mixture:

    • Dilute the Kinase (e.g., 5 nM final) and Tb-labeled Antibody (e.g., 2 nM final) in Kinase Buffer A.

    • Add 5 µL of this mixture to all wells.

  • Tracer Addition:

    • Dilute the fluorescent Tracer (e.g., Tracer 222, optimized Kd concentration) in Kinase Buffer A.

    • Add 5 µL of Tracer to all wells.

    • Final Assay Volume: 10 µL.

    • Final DMSO Concentration: 1%.

  • Incubation:

    • Cover plate to protect from light.

    • Incubate for 60 minutes at Room Temperature (20-25°C).

  • Read:

    • Instrument: PHERAstar FSX or EnVision.

    • Module: TR-FRET (LanthaScreen settings).[5]

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 490 nm or 495 nm.

    • Emission 2 (Acceptor): 520 nm.

    • Delay: 100 µs | Integration: 200 µs.

Data Analysis & Interpretation

Emission Ratio Calculation

Raw data must be ratiometric to correct for well-to-well variability.[4]



Percent Inhibition


  • Neg Control: DMSO only (High FRET, Tracer bound).

  • Pos Control: Excess inhibitor (Low FRET, Tracer displaced).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (in Pos Ctrl) Tracer concentration too highRetitrate tracer to determine Kd; use concentration

.
Low Signal Window Kinase inactive or degradedAdd fresh DTT; avoid freeze-thaw cycles of kinase aliquots.
Compound Precipitation Imidazo-pyrazine insolubilityCheck library quality; ensure DMSO < 1% final; use acoustic dispensing.
"Sticky" Compounds Aggregation-based inhibitionAdd 0.01% Triton X-100 to buffer to disrupt promiscuous aggregates.

References

  • Synthesis (GBB Reaction): Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2025).[6][3][7] MDPI. Link

  • Industrial Scale-up: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Link

  • Kinase Inhibitor SAR: Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2025).[6][3][7] ResearchGate. Link

  • Assay Protocol: LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific. Link

  • Assay Physics: TR-FRET Measurements: Principles and Miniaturization. BMG LABTECH. Link

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Application Notes & Protocols: The Strategic Application of Imidazo[1,2-a]pyrazines in Contemporary Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the Imidazo[1,2-a]pyrazine scaffold, a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its potent and versatile anticancer properties. We will dissect its mechanisms of action, provide actionable protocols for its evaluation, and present a framework for understanding its structure-activity relationships, empowering researchers and drug development professionals to strategically leverage this compound class in their oncology programs.

Section 1: Core Concepts & Mechanisms of Action

The therapeutic potential of Imidazo[1,2-a]pyrazine derivatives stems from their ability to interact with a variety of critical intracellular targets that regulate cancer cell proliferation, survival, and metastasis. Unlike cytotoxic agents that induce widespread cell death, these compounds often function as targeted inhibitors, offering the potential for greater precision and reduced off-target effects.

Primary Mechanism: Kinase Inhibition

The Imidazo[1,2-a]pyrazine core acts as a versatile scaffold for designing potent inhibitors of several key protein kinase families implicated in oncogenesis. Its structural features allow it to compete for the ATP-binding site of these enzymes, effectively halting downstream signaling.

The PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently overactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2] Imidazo[1,2-a]pyrazine derivatives have been successfully developed as potent inhibitors of PI3K, and in some cases, as dual PI3K/mTOR inhibitors.[1][3] For instance, compound 42 , an Imidazo[1,2-a]pyrazine derivative, demonstrated exceptional dual inhibitory activity with IC50 values of 0.06 nM against PI3Kα and 3.12 nM against mTOR.[3][4] This dual inhibition is strategically advantageous, as it blocks the signaling cascade at two critical nodes, potentially mitigating resistance mechanisms. The inhibition of this pathway ultimately blocks aberrant cell growth, proliferation, and survival signals.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibitors

Imidazo[1,2-a]pyrazines inhibit the PI3K/Akt/mTOR pathway.

Other Kinase Targets: Beyond the PI3K pathway, this scaffold has been adapted to target other crucial kinases:

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers. Structure-based design has led to Imidazo[1,2-a]pyrazine derivatives that act as potent and selective Aurora-A kinase inhibitors.[5][6]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is an attractive cancer target. Novel Imidazo[1,2-a]pyrazines have been developed as potent CDK9 inhibitors, with compound 3c showing an IC50 of 0.16 µM.[7]

  • c-Met: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is implicated in tumor growth and metastasis. Volitinib, a compound featuring an Imidazo[1,2-a]pyridine fused with a triazolopyrazine, is a highly potent and selective c-Met inhibitor that has entered clinical development.[8]

Consequential Mechanisms: Cell Cycle Arrest & Apoptosis

The inhibition of critical survival pathways logically culminates in the activation of programmed cell death (apoptosis) and cell cycle arrest. This is not a separate mechanism but a direct consequence of shutting down the pro-proliferative signals that cancer cells depend on.

  • Cell Cycle Arrest: Treatment with Imidazo[1,2-a]pyrazine and related Imidazo[1,2-a]pyridine derivatives frequently induces cell cycle arrest, most commonly at the G2/M phase.[9][10] This is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[9][11][12][13]

  • Induction of Apoptosis: These compounds trigger apoptosis through both intrinsic and extrinsic pathways. Western blot analyses consistently show an increase in pro-apoptotic proteins like BAX and cleaved PARP, alongside the activation of executioner caspases 7, 8, and 9.[9][11][12] Silencing p53 has been shown to reduce compound-induced apoptosis, suggesting the process is at least partially p53-mediated.[9][12]

Alternative Mechanisms: Tubulin Polymerization

Interestingly, structural modifications to the Imidazo[1,2-a]pyrazine scaffold can shift its mechanism of action entirely. Certain derivatives have been designed to function as tubulin polymerization inhibitors, binding to the colchicine site.[14] Compound TB-25 , for example, displayed potent antiproliferative activity against HCT-116 colon cancer cells with an IC50 of just 23 nM by disrupting microtubule dynamics, leading to G2/M arrest and apoptosis.[14] This highlights the scaffold's versatility in drug design.

Section 2: Application Notes

Note on Synthesis: Efficient Construction of the Core Scaffold

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. A significant advantage of the Imidazo[1,2-a]pyrazine class is the availability of efficient synthetic routes. One-pot, three-component condensation reactions are frequently employed, offering high atom economy.[15][16] For example, an iodine-catalyzed method reacting an aryl aldehyde, 2-aminopyrazine, and an isocyanide provides a straightforward and efficient synthesis of the core structure, facilitating the rapid generation of diverse compound libraries for screening.[15][17]

Note on Structure-Activity Relationship (SAR)

The biological activity of Imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core ring system.[18] SAR studies are crucial for optimizing potency and selectivity.

  • Core Scaffold: The nitrogen atom positions within the pyrazine ring itself influence activity. Comparative studies have shown that the related Imidazo[1,2-a]pyridine scaffold can sometimes exhibit more significant anticancer effects.[16]

  • Substituent Groups: The groups attached to the heterocyclic core dictate target specificity and potency. For instance, diarylamide and diarylurea derivatives have shown submicromolar IC50 values against melanoma cells.[19][20] Optimization of the solvent-accessible 8-position of the ring has been shown to improve oral bioavailability and reduce off-target kinase activity.[6]

SAR_Diagram cluster_legend Key Modification Points Imidazo_Scaffold key1 Position 2: Influences kinase pocket interaction. key2 Position 3: Modulates potency and cell permeability. key3 Positions 6, 8: Affect solubility and pharmacokinetic properties. Workflow A Compound Synthesis & QC B Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 A->B C Select Potent Compound(s) (IC50 < 10 µM) B->C D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D E Apoptosis Assay (Annexin V-FITC / PI Staining & Flow Cytometry) C->E F Mechanistic Western Blot (Target pathway proteins: p-Akt, p21, Caspase-3, etc.) D->F E->F G Data Analysis & Conclusion F->G

Logical workflow for the in vitro evaluation of novel anticancer compounds.
Protocol: Cell Viability (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HCT-116 colon, MCF-7 breast) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the Imidazo[1,2-a]pyrazine compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • Causality Insight: A 48-72 hour incubation period is chosen to allow for at least two cell doubling times, ensuring that effects on proliferation can be accurately measured.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1x and 2x its IC50 value for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Self-Validation: Proper fixation is critical. Incomplete fixation will lead to poor DNA staining and an uninterpretable histogram.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Section 4: Data Presentation & Interpretation

Quantitative data from multiple studies should be aggregated for clear comparison. The table below summarizes the bioactivity of several representative Imidazo[1,2-a]pyrazine and related derivatives.

Compound ID Target(s) / Mechanism Cancer Cell Line / Enzyme Reported IC50 Reference
Compound 12b General AnticancerA375 (Melanoma)11 µM[15][17]
MCF-7 (Breast)11 µM[15][17]
TB-25 Tubulin Polymerization InhibitorHCT-116 (Colon)23 nM (0.023 µM)[14]
Compound 42 Dual PI3K/mTOR InhibitorPI3Kα (enzyme)0.06 nM[3][4]
mTOR (enzyme)3.12 nM[3][4]
Compound 3c CDK9 InhibitorCDK9 (enzyme)160 nM (0.16 µM)[7]
Compound 6 AKT/mTOR Pathway InhibitorA375 (Melanoma)<12 µM[9]
15d, 17e, 18c General AntiproliferativeA375P (Melanoma)<60 nM (0.06 µM)[19][20]

Conclusion and Future Directions

The Imidazo[1,2-a]pyrazine scaffold is a highly validated and therapeutically relevant starting point for the development of novel anticancer agents. Its synthetic tractability and chemical versatility allow for the fine-tuning of its activity against a range of high-value oncology targets, including the PI3K/mTOR pathway, Aurora kinases, and tubulin. Future research will likely focus on developing derivatives with enhanced kinase selectivity to minimize off-target toxicities, improving pharmacokinetic profiles for better in vivo efficacy, and exploring their use in combination therapies to overcome drug resistance. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to effectively advance the study of this promising class of compounds.

References

  • Kavitha, M., Gnanavel, G., & Pannerselvam, P. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Ujj, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. [Link]

  • Kavitha, M., Gnanavel, G., & Pannerselvam, P. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. [Link]

  • Martínez-González, L., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Myadaraboina, S. M., et al. (2014). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Scilit. [Link]

  • Request PDF. (n.d.). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]

  • Ujj, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • Wang, M., et al. (2017). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecular Imaging and Biology. [Link]

  • Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b] pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Peeref. [Link]

  • Abualnaja, M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. [Link]

  • Abed, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Abed, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Martínez-González, L., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bhavya, G., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. [Link]

  • Mohammadi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kavitha, M., Gnanavel, G., & Pannerselvam, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Request PDF. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Request PDF. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. [Link]

  • Chessari, G., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[15][17][19]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Abed, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Mitchell, I. S., et al. (2012). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Notes and Protocols for the Characterization of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Imperative of Rigorous Characterization

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, potent anticancer[1][2], antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory properties. Furthermore, their unique photophysical characteristics have led to their investigation as organic fluorophores[3][4]. Given their therapeutic and technological potential, the unambiguous structural characterization of novel imidazo[1,2-a]pyrazine derivatives is a critical step in the drug discovery and development process.

This comprehensive guide provides detailed application notes and protocols for the essential analytical techniques employed in the structural elucidation and purity assessment of this important class of molecules. The methodologies are presented with an emphasis on the underlying scientific principles and practical insights to ensure robust and reliable results.

I. Chromatographic Analysis: Purification and Purity Assessment

Chromatographic techniques are fundamental to the isolation and purity evaluation of newly synthesized imidazo[1,2-a]pyrazine derivatives.

A. Thin-Layer Chromatography (TLC): Reaction Monitoring and Preliminary Purity Check

TLC is an indispensable tool for monitoring the progress of synthesis reactions and for a rapid assessment of product purity.

Protocol:

  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture or purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate using a capillary tube.

  • Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. The choice of eluent is crucial and often consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) for the desired compound between 0.3 and 0.7.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). Staining with potassium permanganate or iodine can also be employed for compounds that are not UV-active.

Data Interpretation: The presence of a single spot for the purified compound indicates a high degree of purity. Multiple spots in a crude reaction mixture can represent starting materials, intermediates, byproducts, and the final product.

B. Column Chromatography: Preparative Purification

Column chromatography is the standard method for purifying imidazo[1,2-a]pyrazine derivatives on a preparative scale.

Protocol:

  • Column Packing: Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator[5].

C. High-Performance Liquid Chromatography (HPLC): High-Resolution Purity Determination

HPLC provides a quantitative assessment of purity with high resolution.

Protocol:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase[2][3]. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid can improve peak shape.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance is standard[2][3].

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

Data Interpretation: The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

II. Spectroscopic Characterization: Unraveling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of imidazo[1,2-a]pyrazine derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both 1H and 13C NMR are essential for characterizing imidazo[1,2-a]pyrazine derivatives.

1. ¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

  • Chemical Shift (δ): The protons on the imidazo[1,2-a]pyrazine core have characteristic chemical shifts. For instance, the pyrazine proton often appears as a singlet around δ 8.12 ppm, and the imidazo proton as a singlet around δ 7.42 ppm. The exact positions will vary depending on the substituents.

  • Integration: The integral of each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting pattern provides information about the number of neighboring protons.

  • Coupling Constant (J): The coupling constant can help in assigning the relative positions of protons in the molecule.

2. ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum with proton decoupling.

Data Interpretation:

  • Chemical Shift (δ): The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrazine ring are indicative of their electronic environment. Aromatic carbons typically appear in the range of δ 110-150 ppm[2][5].

  • Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Technique Typical Chemical Shift Range (ppm) Information Obtained
¹H NMR 7.0 - 9.5 (Aromatic protons on the core)Number of protons, their chemical environment, and connectivity.
¹³C NMR 110 - 160 (Aromatic carbons on the core)Number of unique carbon atoms and their electronic environment.
B. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.

Protocol:

  • Ionization: Electrospray ionization (ESI) is a common technique for these compounds as it is a soft ionization method that often results in the observation of the molecular ion peak[2].

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are used for high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula[2].

Data Interpretation:

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): This peak corresponds to the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy[2][6].

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretching: For derivatives with amino groups, a characteristic stretching vibration appears around 3300-3500 cm⁻¹[2].

  • C=N Stretching: The C=N stretching vibration of the imidazole ring is typically observed around 1546 cm⁻¹.

  • Aromatic C-H Stretching: Appears above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Observed in the 1600-1450 cm⁻¹ region.

D. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over the range of 200-800 nm.

Data Interpretation: Imidazo[1,2-a]pyrazine derivatives typically show strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system[2][7]. The position and intensity of these bands can be influenced by the nature and position of substituents.

III. X-ray Crystallography: The Definitive Structure

For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.

Protocol:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Data Interpretation: The output is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized imidazo[1,2-a]pyrazine derivative.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification & Purity cluster_characterization Structural Elucidation Synthesis Chemical Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Pure Purified Compound Column->Pure HPLC HPLC Purity Check (>95%) Pure->HPLC NMR NMR (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR_UV IR & UV-Vis Spectroscopy Pure->IR_UV Xray X-ray Crystallography (if crystalline) Pure->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Sources

Application Note: Imidazo[1,2-a]pyrazine in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mechanism, Experimental Design, and Validation Protocols

Part 1: Executive Summary & Mechanistic Rationale

The Imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine. While both scaffolds mimic the purine ring system—allowing them to occupy the ATP-binding pockets of kinases—the additional nitrogen in the pyrazine ring alters the electronic distribution and hydrogen-bonding potential.

In the context of inflammation, this scaffold has demonstrated efficacy not merely as a generic COX inhibitor, but as a modulator of upstream signaling cascades. Key mechanistic targets include:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Imidazo[1,2-a]pyrazines can act as Type I or Type II kinase inhibitors, blocking the phosphorylation cascade that leads to cytokine production (TNF-

    
    , IL-6).
    
  • NF-

    
    B Pathway (IKK Inhibition):  Derivatives have shown potential in inhibiting I
    
    
    
    B Kinase (IKK), preventing the degradation of I
    
    
    B
    
    
    and the subsequent nuclear translocation of the pro-inflammatory transcription factor NF-
    
    
    B.
Mechanistic Pathway Visualization

The following diagram outlines the intervention points of Imidazo[1,2-a]pyrazine derivatives within the macrophage inflammatory response.

InflammationPathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 MAPK TAK1->p38 IKK IKK Complex TAK1->IKK MK2 MK2 p38->MK2 Nucleus Nucleus: Gene Transcription (iNOS, COX-2, TNF-α) MK2->Nucleus IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (Translocation) IkB->NFkB Release NFkB->Nucleus NO Nitric Oxide (NO) Release Nucleus->NO Drug Imidazo[1,2-a]pyrazine Derivatives Drug->p38 Inhibition Drug->IKK Inhibition

Caption: Dual-pathway intervention of Imidazo[1,2-a]pyrazine derivatives in LPS-stimulated macrophages, targeting p38 MAPK and IKK to suppress inflammatory mediators.[1]

Part 2: Experimental Workflow & Protocols

Phase 1: Compound Preparation (The Solubility Check)

Expert Insight: Imidazo[1,2-a]pyrazines are often lipophilic. A common failure mode in bioassays is "false negatives" due to compound precipitation in aqueous media or "false positives" due to aggregation-based nonspecific inhibition.

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration of 10 mM or 20 mM.

  • Visual Check: Vortex vigorously. Ensure no particulate matter remains.

  • Working Solution: Dilute the stock 1:1000 in culture media (e.g., DMEM) to reach the highest test concentration (e.g., 10 or 20

    
    M).
    
    • Self-Validation: Inspect the tube against a light source. If the solution turns cloudy (Tyndall effect), the compound has precipitated. You must lower the concentration or use a solubility-enhancing vehicle (e.g., 0.5% methylcellulose for in vivo, or cyclodextrin complexation).

Phase 2: The Gatekeeper Assay (NO Inhibition in RAW 264.7)

This is the primary screen to determine anti-inflammatory potency (


). We utilize the Griess reaction to measure nitrite (

), the stable metabolite of Nitric Oxide (

).

Materials:

  • RAW 264.7 Murine Macrophages (ATCC TIB-71).[2]

  • LPS (Lipopolysaccharide from E. coli O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: Dexamethasone (1

    
    M) or L-NMMA (iNOS inhibitor).
    

Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1.5

    
     10
    
    
    
    cells/well
    in 200
    
    
    L DMEM + 10% FBS.
    • Why this density? Lower densities (e.g., 5

      
       10
      
      
      
      ) may not produce detectable nitrite levels; higher densities reach over-confluence, causing stress-induced background inflammation.
  • Incubation: Allow cells to adhere overnight (18–24 hours) at 37°C, 5% CO

    
    .
    
  • Pre-treatment: Remove media.[3] Add 180

    
    L of fresh media containing the Imidazo[1,2-a]pyrazine derivative (Concentration range: 0.1 
    
    
    
    M – 50
    
    
    M). Incubate for 1 hour .
    • Causality: Pre-treatment is essential to block the signaling pathway before the inflammatory cascade is initiated by LPS.

  • Stimulation: Add 20

    
    L of LPS stock (10 
    
    
    
    g/mL) to each well (Final LPS conc: 1
    
    
    g/mL
    ). Incubate for 18–24 hours .
  • Griess Reaction:

    • Transfer 100

      
      L of supernatant to a fresh transparent 96-well plate.
      
    • Add 100

      
      L of Griess Reagent.
      
    • Incubate 10 minutes at Room Temperature (protect from light).

  • Readout: Measure absorbance at 540 nm .

  • Cytotoxicity Check (Mandatory): On the original cell plate (cells remaining), perform an MTT or CCK-8 assay.

    • Self-Validation Rule: If NO reduction is observed only at concentrations where cell viability is <80%, the compound is cytotoxic , not anti-inflammatory.

Data Presentation: Expected Results Table

Compound IDConc. (

M)
NO Inhibition (%)Cell Viability (%)Interpretation
Vehicle (DMSO)-0%100%Baseline
LPS Only-0% (Reference)95%Inflammatory State
Dexamethasone 1.085%98%Valid Positive Control
IP-Derivative A 10.092%15%False Positive (Toxic)
IP-Derivative B 10.065%96%Hit (Anti-inflammatory)
Phase 3: Mechanism of Action (Western Blotting)

Once a "Hit" is identified (Derivative B), validate the target (p38 vs. NF-


B).

Protocol Focus: Phosphorylation Kinetics

  • Seeding: 6-well plates (2

    
     10
    
    
    
    cells/well).
  • Starvation: Serum-starve cells (0.5% FBS) for 4 hours to reduce basal kinase activity.

  • Treatment: Add Compound (at

    
    ) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) for short intervals: 15 min, 30 min, 60 min .
    
    • Why short intervals? Phosphorylation of p38 and degradation of I

      
      B
      
      
      
      are rapid events. Measuring at 24 hours (like the NO assay) will miss these transient signals.
  • Lysis & Blotting: Use Phosphatase Inhibitor Cocktail in lysis buffer.

    • Primary Antibodies: Phospho-p38 (Thr180/Tyr182), Total p38, I

      
      B
      
      
      
      , Phospho-p65.

Part 3: Synthesis & Structural Considerations (SAR)

For researchers synthesizing these derivatives, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the most efficient route for library generation, but the classical condensation is preferred for scale-up.

SynthesisWorkflow Start 2-Aminopyrazine Reaction Condensation (EtOH, Reflux, NaHCO3) Start->Reaction Reagent α-Haloketone Reagent->Reaction Product Imidazo[1,2-a]pyrazine Scaffold Reaction->Product Func Functionalization (C-3, C-6, C-8) Product->Func

Caption: Standard condensation route for Imidazo[1,2-a]pyrazine synthesis.

SAR Insights for Anti-Inflammatory Activity:

  • C-3 Position: Introduction of an aryl ring (via Suzuki coupling or GBB reaction) often improves potency against p38 MAPK.

  • C-8 Position: Substituents here (e.g., amino or alkoxy groups) can modulate solubility and kinase selectivity.

Part 4: References

  • Imidazo[1,2-a]pyrazine Anti-inflammatory Activity:

    • Title: Research on heterocyclic compounds.[4][5][6][7][8] X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity.[1][2][5][9][10][11]

    • Source: PubMed (Abignente E, et al.)[8]

    • URL:[Link]

  • Kinase Inhibition (p38 MAPK/Aurora):

    • Title: Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.

    • Source: ACS Medicinal Chemistry Letters

    • URL:[Link]

  • Standard RAW 264.7 Protocol:

    • Title: Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages.[3]

    • Source: MDPI (Molecules)

    • URL:[Link]

  • NF-kB/STAT3 Mechanism (Related Scaffold):

    • Title: A novel imidazo[1,2-a]pyridine derivative...[1][9][11][12] exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[11]

    • Source: BioImpacts

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up Imidazo[1,2-a]pyrazin-3-amine Production

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Transitioning from milligram-scale medicinal chemistry to gram/kilogram-scale process synthesis.

Executive Summary

The Imidazo[1,2-a]pyrazin-3-amine scaffold is a privileged structure in kinase inhibitor development (e.g., BTK, PI3K inhibitors).[1] While medicinal chemistry routes often rely on chromatographic purification, scale-up requires a shift toward crystallization-driven isolation and process safety management .[1]

This guide addresses the specific challenges of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which is the industry-standard route for this scaffold.

Module 1: Reaction Optimization (The GBB Protocol)

Workflow Visualization

The following diagram illustrates the optimized industrial workflow for the GBB reaction, specifically designed to minimize impurities and avoid chromatography.

GBB_Workflowcluster_inputsReagentsAmino2-AminopyrazineSchiffImine Formation(Dehydration)Amino->SchiffAldehydeAldehyde(R-CHO)Aldehyde->SchiffIsoIsocyanide(R-NC)Cycliz[4+1] Cycloaddition(Acid Catalyzed)Iso->CyclizSlow Addition(Exotherm Control)Schiff->Cycliz+ Acid Catalyst+ TMOF (Dehydrating Agent)QuenchQuench/WorkupCycliz->QuenchSaltSulfate SaltPrecipitationQuench->SaltH2SO4/EtOHFinalPure Product(>99% purity)Salt->FinalFree Base Release

Figure 1: Optimized GBB workflow utilizing salt formation for purification, bypassing silica chromatography.

Troubleshooting Guide: Reaction Efficiency

Q: My conversion is stalling at ~70% despite adding excess isocyanide. Why? A: This is often due to water accumulation reversing the initial imine formation.[1]

  • Mechanism: The GBB reaction proceeds via an initial Schiff base formation between the 2-aminopyrazine and the aldehyde.[1] This equilibrium is sensitive to water.[1]

  • Solution: Incorporate Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) as a chemical dehydrating agent in the solvent system.[1] TMOF scavenges water produced during imine formation, driving the equilibrium forward.[1]

  • Protocol Adjustment: Use a solvent mixture of MeOH:TMOF (e.g., 4:1 ratio) rather than pure methanol or dioxane.

Q: I am observing significant polymerization of the isocyanide. How do I prevent this? A: The acid catalyst is likely too strong or too concentrated.[1]

  • Causality: Strong Brønsted acids (like

    
    ) can protonate the isocyanide carbon, initiating polymerization rather than the desired cycloaddition.[1]
    
  • Solution: Switch to a milder Lewis acid or a controlled Brønsted source.[1]

    • Recommended:

      
        or 
      
      
      (5-10 mol%).[1]
    • Scale-up Alternative: If cost is a driver, use Acetic Acid (AcOH) as the solvent/catalyst, though reaction times will increase.[1]

Q: Why is the 2-aminopyrazine reacting slower than 2-aminopyridine analogs? A: Pyrazines are electron-deficient (pi-deficient) compared to pyridines.[1]

  • Insight: The N-1 nitrogen in pyrazine pulls electron density, making the exocyclic amine less nucleophilic.[1]

  • Correction: You must drive the imine formation harder. Increase the temperature to 50-60°C (carefully monitoring isocyanide stability) or increase the catalyst loading slightly compared to pyridine protocols.

Module 2: Process Safety & Thermodynamics

Critical Safety Parameters
ParameterRisk FactorControl Strategy
Isocyanide Addition Highly ExothermicDose-controlled addition. Do not add all at once.[1] Use a syringe pump or dropping funnel to maintain

.[1]
Off-gassing Pressure BuildupIsocyanides can hydrolyze to form formamides or release HCN traces under extreme acid/heat.[1] Ensure reactor is vented to a scrubber.[1]
Sensitization Respiratory/SkinIsocyanides are potent sensitizers.[1][2][3][4] Use closed systems or localized exhaust ventilation (LEV).[1]
Troubleshooting Guide: Thermal Management

Q: We observed a rapid temperature spike upon adding the catalyst. Is this normal? A: Yes, but it is dangerous on a scale >10g.[1]

  • The Issue: The complexation of the Lewis acid with the amine/imine is exothermic.[1]

  • The Fix: Add the catalyst before the isocyanide.[1] Allow the amine+aldehyde+catalyst mixture to equilibrate and the initial exotherm to dissipate.[1] Then, begin the slow addition of the isocyanide. This separates the heat of complexation from the heat of reaction.[1]

Module 3: Purification (The "No-Column" Strategy)

Chromatography is the bottleneck of scale-up.[1] The most robust method for Imidazo[1,2-a]pyrazines is salt formation .[1]

Purification Logic Tree

Purification_LogicStartCrude Reaction MixtureDecisionImpurity Profile?Start->DecisionRouteAHigh Aldehyde ResidueDecision->RouteAAldehyde > 2%RouteBHigh Isocyanide ResidueDecision->RouteBIsocyanide > 2%RouteCClean ConversionDecision->RouteC< 2% ImpuritiesActionABisulfite Wash(aq. NaHSO3)RouteA->ActionAActionBEvaporate & Toluene Chase(Remove volatiles)RouteB->ActionBSaltStepAdd H2SO4 in EtOH/iPrOHRouteC->SaltStepActionA->SaltStepActionB->SaltStepCrystCrystallize Sulfate SaltSaltStep->Cryst

Figure 2: Decision matrix for workup based on impurity profile.

Troubleshooting Guide: Isolation

Q: The product is oiling out instead of crystallizing during salt formation. What do I do? A: This is a common issue with sulfate salts if the solvent polarity is incorrect.

  • Immediate Fix: Re-heat the mixture to dissolve the oil, then add a "seed" crystal if available. If not, add an anti-solvent (e.g., MTBE or Ethyl Acetate ) dropwise until turbidity persists, then cool slowly.[1]

  • Process Change: Ensure you are using Ethanol or Isopropanol as the solvent for the salt formation.[1] Methanol is often too solubilizing for the sulfate salt, leading to oiling or low yields.[1]

Q: How do I remove the "trace aldehyde" impurity without a column? A: Aldehydes are lipophilic and co-elute/co-crystallize.[1]

  • Chemical Wash: Wash the organic layer (DCM or EtOAc) with aqueous Sodium Bisulfite (

    
    ) .[1] This forms a water-soluble bisulfite adduct with the unreacted aldehyde, pulling it into the aqueous waste stream.[1]
    

Q: My final product is colored (yellow/brown) even after crystallization. A: This is likely due to isocyanide polymerization byproducts (poly-isocyanides are often dark).[1]

  • Solution: Perform a charcoal treatment (activated carbon) on the free-base solution before the final salt formation step.[1] Heat the solution with 5% w/w activated carbon for 30 minutes, filter through Celite, then proceed to salt formation.

References

  • Baenziger, M., et al. (2017).[1][5] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Link

  • Boltjes, A., & Dömling, A. (2019).[1][6] The Groebke–Blackburn–Bienaymé Reaction in its Maturity: Innovation and Improvements. European Journal of Organic Chemistry. Link[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Isocyanates - Hazard Recognition. Link

  • Safe Work Australia. (n.d.).[1] Guide to Handling Isocyanates. Link

"troubleshooting Groebke-Blackburn-Bienaymé reaction"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Groebke-Blackburn-Bienaymé (GBB) Reaction Role: Senior Application Scientist Status: Online | System: Active

Introduction: The GBB System Architecture

Welcome to the GBB Technical Support Center. You are likely here because your synthesis of imidazo[1,2-a]pyridines (or related fused heterocycles) has stalled or yielded intractable mixtures.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component coupling of a 2-aminoazine , an aldehyde , and an isocyanide . While often described as a "one-pot" procedure, it is mechanistically a stepwise cascade . Success depends on the synchronization of imine formation with the subsequent [4+1] cycloaddition.

The Core Problem: The reaction is a race between the desired cycloaddition and the hydrolysis of the isocyanide component. If the imine formation is too slow, or the acid catalyst is too aggressive in the presence of water, the isocyanide dies before it can react.

Mechanistic Diagnostics (Visualizing the Failure Points)

To troubleshoot, you must visualize where the cascade breaks.

Pathway Visualization

The following diagram maps the critical nodes in the GBB pathway. Use this to identify your specific failure stage.

GBB_Mechanism Start Inputs: Amine + Aldehyde Imine Schiff Base (Imine) Start->Imine Condensation (-H2O) Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isonitrile Acid Acid Catalyst (H+ / Lewis) Acid->Nitrilium Activation Isonitrile Isocyanide (R-NC) Hydrolysis FAILURE MODE: Formamide Formation Isonitrile->Hydrolysis + H2O (if stalled) Cyclization Intramolecular Cyclization Nitrilium->Cyclization [4+1] Product Imidazo-Heterocycle (Product) Cyclization->Product Tautomerization

Figure 1: Critical path analysis of the GBB reaction. Note that the Isocyanide input is the most vulnerable component.

Troubleshooting Modules (Q&A)

Module A: Reaction Stalled / No Product

Q: My TLC shows the aldehyde is gone, but I see a new spot that isn't the product. What is it? A: This is likely the imine (Schiff base) intermediate.

  • The Cause: The imine formed successfully, but the isocyanide addition (the [4+1] step) failed. This usually happens because the acid catalyst is too weak to activate the imine or the isocyanide is sterically hindered.

  • The Fix:

    • Switch Catalysts: If using acetic acid (AcOH), switch to a stronger Lewis acid like Scandium Triflate [Sc(OTf)₃] or Indium Chloride (InCl₃).

    • Sequential Addition: Do not add the isocyanide immediately. Stir the amine and aldehyde for 1–2 hours first to maximize imine concentration, then add the acid and isocyanide.

Q: I isolated a solid, but NMR shows a formamide signal (~8.0 ppm). What happened? A: You have encountered Isocyanide Hydrolysis .

  • The Mechanism: In the presence of water and acid, isocyanides hydrolyze to formamides (R-NH-CHO) faster than they react with the imine.

  • The Fix:

    • Dry Solvents: Ensure your MeOH or EtOH is anhydrous.

    • Increase Concentration: GBB reactions favor high concentrations (0.5 M – 1.0 M). Dilution favors hydrolysis.

    • Check Reagent Quality: Isocyanides degrade over time. If your reagent is dark or odorless (some lose their stench when polymerized/degraded), distill it or buy fresh.

Module B: Catalyst & Solvent Optimization

Q: Should I use a Lewis Acid or a Brønsted Acid? A: Use the table below to select the correct catalyst based on your substrate.

Catalyst TypeExamplesBest For...Risk Factor
Weak Brønsted AcOH, NH₄ClElectron-rich amines, simple aldehydes.Slow reaction; requires heating.
Strong Brønsted HClO₄, PTSASterically hindered amines.Can hydrolyze isocyanide rapidly if wet.
Lewis Acid Sc(OTf)₃, Yb(OTf)₃The Gold Standard. Difficult substrates, low temperatures.Expensive; Sc(OTf)₃ is moisture tolerant but sensitive to basic amines.
Halogens Iodine (I₂)Metal-free "Green" conditions.Oxidative side reactions possible.

Q: Can I run this in water? A: Yes, but only for specific substrates. Water-based GBB reactions often require surfactants or ultrasound to create an emulsion. If you are seeing low yields in water, switch to Methanol (MeOH) or Trifluoroethanol (TFE) . TFE is known to accelerate isocyanide insertions via hydrogen bonding activation.

Module C: Purification & Isolation

Q: My product co-elutes with the starting aminopyridine. How do I separate them? A: This is a classic separation challenge. Both are basic nitrogen heterocycles.

  • Technique 1 (Scavenging): Add a polymer-supported aldehyde (e.g., resin-bound benzaldehyde) at the end of the reaction to "fish out" unreacted amine.

  • Technique 2 (Acidity Gradient): The fused product (imidazo[1,2-a]pyridine) is generally less basic than the starting 2-aminopyridine.

    • Wash the organic layer with weak acid (pH 4–5 buffer). The starting amine will protonate and move to the aqueous layer; the GBB product often remains in the organic layer.

  • Technique 3 (Crystallization): Many GBB products crystallize from hot EtOH or EtOAc/Hexanes upon cooling.

Standard Operating Procedure (SOP)

Protocol: Sc(OTf)₃-Catalyzed GBB Reaction Recommended for first-time users or difficult substrates.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[2]

  • Isocyanide (1.1 equiv)

  • Sc(OTf)₃ (5 mol%)

  • Solvent: Anhydrous Methanol (MeOH) [Concentration: 0.5 M]

Workflow:

  • Imine Formation: In a dry vial, dissolve the amine and aldehyde in MeOH. Stir at Room Temperature (RT) for 30 minutes. Visual Check: Solution often turns yellow/orange.

  • Activation: Add the isocyanide followed immediately by the Sc(OTf)₃ catalyst.

  • Reaction: Stir at RT for 12 hours.

    • Troubleshooting: If TLC shows stalled imine after 4 hours, heat to 50°C.

  • Quench: Evaporate the solvent under reduced pressure.

  • Workup: Redissolve residue in DCM. Wash with sat. NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically EtOAc/Hexanes or MeOH/DCM).

Troubleshooting Logic Flowchart

Follow this decision tree when a reaction fails.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC / LCMS Start->CheckTLC Decision1 Is Aldehyde consumed? CheckTLC->Decision1 AldehydeRemains Issue: Imine Formation Failed Decision1->AldehydeRemains No Decision2 Is Product Present? Decision1->Decision2 Yes Fix1 Add MgSO4 (drying agent) or Heat to Reflux AldehydeRemains->Fix1 Purification Issue: Purification/Isolation Decision2->Purification Yes (Low Yield) UnknownSpot Identify New Spot Decision2->UnknownSpot No Fix2 Check pH of workup. Product may be in aqueous layer. Purification->Fix2 Decision3 Is it Imine or Formamide? UnknownSpot->Decision3 ImineStalled Diagnosis: Stalled Intermediate Decision3->ImineStalled Imine Hydrolysis Diagnosis: Isocyanide Hydrolysis Decision3->Hydrolysis Formamide Fix3 Switch to Lewis Acid (Sc(OTf)3) Increase Temp ImineStalled->Fix3 Fix4 Use Anhydrous Solvent Add Molecular Sieves Hydrolysis->Fix4

Figure 2: Diagnostic logic for GBB reaction outcomes.

References & Authoritative Sources

  • Original Discovery (1998):

    • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett. Link

    • Blackburn, C., et al. (1998).[3] Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters. Link

    • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie Int. Ed. Link

  • Comprehensive Review (20 Years of GBB):

    • Boltjes, A., & Dömling, A. (2019).[4][5] The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Link

  • Catalyst Comparison & Green Chemistry:

    • Shaabani, A., et al. (2020). Recent advances in the Groebke–Blackburn–Bienaymé reaction. Molecular Diversity. Link

  • Solvent Effects (TFE Acceleration):

    • Note on TFE: Trifluoroethanol is widely cited in MCR literature for stabilizing nitrilium ions, a key feature in GBB optimization (See Dömling, A. reviews).[5][6][7]

Sources

Technical Guide: Synthesis & Troubleshooting of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,2-a]pyrazine Synthesis Support Center is now online. This guide is structured to function as an interactive technical manual, prioritizing "if/then" troubleshooting logic over static textbook descriptions.

Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists. Scope: Condensation strategies, Multicomponent (GBB) assembly, Regioselective functionalization, and Purification.

Introduction: The Scaffold Architecture

The Imidazo[1,2-a]pyrazine core is a pharmacophore "privileged structure" (e.g., Bortezomib intermediates, Coelenterazine analogs). Its synthesis is often plagued by the electron-deficient nature of the pyrazine ring, which reduces nucleophilicity compared to its pyridine cousins, leading to sluggish reactivity and regiochemical ambiguity.

Anatomy & Numbering (Critical for Regiocontrol)

Before troubleshooting, verify your numbering system. The bridgehead nitrogen is N4 .

  • C3: The most nucleophilic site (EAS active).

  • C8: Corresponds to the C3-position of the starting 2-aminopyrazine.

  • C5/C6: Corresponds to the C6/C5 positions of the starting 2-aminopyrazine (note the "crossover" mapping).

Module 1: The "Classic" Condensation (Hantzsch-Type)

Workflow: Condensation of 2-aminopyrazines with


-haloketones.
Visualizing the Regiochemical Mapping

The most common error is misidentifying the product isomer when using substituted aminopyrazines.

Condensation_Mapping cluster_mapping Regiochemical Transposition Rule Start 2-Aminopyrazine (Substituted) Intermediate N-Alkylated Intermediate Start->Intermediate N1 Attack (Nu) AlphaHalo α-Haloketone (R-CO-CH2-X) AlphaHalo->Intermediate Product Imidazo[1,2-a]pyrazine Intermediate->Product Cyclization (-H2O, -HX) Rule1 Pyrazine C3-Subst. → Product C8-Subst. Rule2 Pyrazine C5-Subst. → Product C6-Subst. Rule3 Pyrazine C6-Subst. → Product C5-Subst.

Caption: Regiochemical mapping during the condensation of substituted 2-aminopyrazines. Note the "crossover" where C6 of the starting material becomes C5 of the product.

Troubleshooting Guide: Condensation Failures
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Low Nucleophilicity: The pyrazine N1 is electron-poor, especially with EWGs (e.g., Cl, Br).Switch Solvent/Temp: Move from EtOH (reflux) to DME or 1,2-DCE at higher temps (80–100°C). Add NaHCO₃ (1.5 eq) to scavenge acid which can protonate the amine.
Complex Mixture (Black Tar) Haloketone Decomposition:

-haloketones are unstable and lachrymatory.
In-Situ Generation: Do not isolate the haloketone. Generate it (e.g., ketone + NBS/PTSA) and add the aminopyrazine directly to the pot ("One-Pot" protocol).
Wrong Regioisomer (C5 vs C6) Misunderstanding Starting Material: You used a 5-substituted pyrazine expecting a C5-product.Check Mapping: Use 6-substituted-2-aminopyrazine to get a C5-substituted product. Use 5-substituted-2-aminopyrazine to get a C6-substituted product.
Product Precipitation Stalls Hydrobromide Salt: The product often crashes out as the HBr salt, stopping the reaction if stirring fails.Free Base Workup: Ensure vigorous mechanical stirring. If solid forms, filter it; this is often the pure HBr salt. Treat with aq. Na₂CO₃ to liberate the free base.

Module 2: Multicomponent Assembly (Groebke-Blackburn-Bienaymé)

Workflow: 2-aminopyrazine + Aldehyde + Isocyanide


 3-Amino-Imidazo[1,2-a]pyrazine.
FAQ: Optimizing the GBB Reaction

Q: My reaction works for 2-aminopyridine but fails for 2-aminopyrazine. Why? A: 2-aminopyrazine is significantly less basic (


) than 2-aminopyridine (

). Standard Lewis acids (e.g., montmorillonite, mild ZnCl₂) are often too weak to activate the imine formation effectively in this system.
  • Solution: Use Sc(OTf)₃ (5-10 mol%) or TMSCl in MeOH/TFE (2,2,2-trifluoroethanol). TFE acts as both solvent and activator for the imine.

Q: I am getting low yields with aliphatic aldehydes. A: Aliphatic aldehydes can undergo aldol condensation side-reactions faster than the GBB coupling.

  • Solution: Use paraformaldehyde (for unsubstituted C3-amino) or sterically bulky aliphatic aldehydes. Switch to microwave irradiation (100–120°C, 30 min) to favor the GBB kinetics over side reactions.

Q: How do I control the C3-amino substituent? A: The isocyanide component determines the substituent on the C3-nitrogen.

  • tert-Butyl isocyanide

    
    tert-Butylamine (cleavable with acid to free primary amine).
    
  • Cyclohexyl isocyanide

    
     Cyclohexylamino group (difficult to remove).
    

Module 3: Late-Stage Functionalization

Workflow: Modifying the pre-formed scaffold.

Reactivity Map: Where will the electrophile go?

Caption: Reactivity profile of the Imidazo[1,2-a]pyrazine scaffold.[1][2][3][4][5][6][7][8][9][10][11] C3 is the "soft" nucleophilic hotspot.

Protocol: C3-Selective Halogenation
  • Reagent: N-Bromosuccinimide (NBS).

  • Conditions: DMF or MeCN, 0°C to RT.

  • Observation: The reaction is extremely fast (often < 5 min).

  • Troubleshooting: If you see di-bromination (C3 and C5/C6), lower the temperature to -78°C and add NBS dropwise. Ensure stoichiometry is exactly 1.0 eq.

Protocol: Palladium Cross-Coupling (Suzuki/Buchwald)
  • Challenge: Halogen-Metal exchange on the electron-deficient pyrazine ring can be competitive with oxidative addition.

  • Ligand Choice: Use electron-rich, bulky phosphines like XPhos or BrettPhos to facilitate oxidative addition into the C-Cl or C-Br bond, particularly at the deactivated C6 or C8 positions.

  • Base: Weak bases (K₂CO₃) often fail. Use Cs₂CO₃ or K₃PO₄ in dioxane/water.

Module 4: Purification & Characterization

Solubility Tricks

Substituted Imidazo[1,2-a]pyrazines are often poorly soluble in EtOAc/Hexane, leading to streaking on columns.

  • The "TFA Spike": Add 1% Triethylamine (TEA) to your eluent to prevent protonation by silica (tailing).

  • Alternative Eluent: Use DCM:MeOH (95:5) or DCM:Acetone .

  • Recrystallization: Many derivatives crystallize well from Acetonitrile or Ethanol/Water .

NMR Diagnostics (1H NMR)

Distinguishing regioisomers (e.g., C5-Me vs C6-Me) can be ambiguous.

  • C2-H and C3-H: Appear as doublets (J ~ 4.5 Hz) in the aromatic region (7.5 - 8.5 ppm).

  • C5-H: Typically the most downfield signal (deshielded by N4 and N1) if present.

  • NOE (Nuclear Overhauser Effect): This is mandatory for confirmation.

    • Irradiate the C3-H (or substituent). If you see enhancement of a pyrazine ring proton, that proton is at C5 .

    • If you see NOE to the substituent at C2, you confirm the imidazole ring structure.

References

  • Regioselective Synthesis & Numbering: Journal of Medicinal Chemistry, "Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines."

  • GBB Multicomponent Reaction: Organic Chemistry Portal, "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."

  • C-H Functionalization: Organic & Biomolecular Chemistry, "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."

  • Palladium Catalysis: PubMed, "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."

  • General Reactivity: Beilstein Journal of Organic Chemistry, "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions."

Disclaimer: This guide assumes standard laboratory safety protocols. Imidazo[1,2-a]pyrazines and their precursors (especially


-haloketones) can be toxic and lachrymatory. Always work in a fume hood.

Sources

Validation & Comparative

Comparative Guide: Synthesis of Imidazo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to mimic the purine core while offering unique vectors for substitution.[1][2] It serves as the structural foundation for Savolitinib (Volitinib) , a highly selective c-Met inhibitor currently in clinical development for non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma. Beyond oncology, this scaffold is the core of Coelenterazine , the luciferin substrate responsible for bioluminescence in marine organisms, widely used in high-throughput calcium sensing assays.

For the synthetic chemist, the challenge lies in selecting a methodology that balances diversity (for library generation) with scalability (for process chemistry). This guide compares the three dominant synthetic pathways: the classical condensation, the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction, and emerging metal-catalyzed oxidative couplings.

Method A: The Multicomponent Standard (Groebke-Blackburn-Bienaymé)

Best For: High-throughput library generation, diversity-oriented synthesis, and green chemistry applications.

The Groebke-Blackburn-Bienaymé (GBB) reaction is the modern "gold standard" for synthesizing 3-aminoimidazo[1,2-a]pyrazines. It is a one-pot, three-component reaction (3-CR) involving a 2-aminopyrazine, an aldehyde, and an isocyanide.[3]

Mechanism of Action

The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then trapped by the isocyanide in a [4+1] cycloaddition. This pathway is notable for its high atom economy and the ability to introduce three points of diversity in a single step.

GBB_Mechanism Start 2-Aminopyrazine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide + Acid Acid Acid Catalyst (H+) Isocyanide Isocyanide (R-NC) Cyclization Intramolecular Cyclization Nitrilium->Cyclization Nucleophilic Attack (Ring N) Product 3-Aminoimidazo[1,2-a]pyrazine Cyclization->Product Prototropic Shift

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.[4][5][6]

Experimental Protocol (Standardized)

Reagents: 2-Aminopyrazine (1.0 equiv), Benzaldehyde (1.0 equiv), tert-Butyl isocyanide (1.1 equiv), Scandium(III) triflate [Sc(OTf)₃] (5 mol%). Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).

  • Imine Formation: Charge a reaction vial with 2-aminopyrazine (1.0 mmol) and benzaldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 30 minutes to pre-form the imine (often visible as a slight color change).

  • Addition: Add Sc(OTf)₃ (0.05 mmol) followed by tert-butyl isocyanide (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 12–24 hours. ( Optimization Tip: Microwave irradiation at 100°C for 20 mins can accelerate this step significantly.)

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify directly via flash column chromatography (typically DCM/MeOH gradients). The product often precipitates or crystallizes upon cooling in minimal ethanol.

Expert Insight: While Lewis acids like Sc(OTf)₃ are efficient, cheaper alternatives like Iodine (I₂) (10 mol%) or even Ammonium Chloride (NH₄Cl) have shown excellent efficacy, making the process greener and more cost-effective for scale-up [1, 2].

Method B: The Classical Condensation (Hantzsch-Type)

Best For: Large-scale synthesis of 2-substituted derivatives; avoiding noxious isocyanides.

This method involves the condensation of 2-aminopyrazine with


-halocarbonyls (ketones or aldehydes). It is robust but limited by the availability and stability of the 

-halo precursors (which are often potent lachrymators).
Mechanism of Action

The exocyclic amine of the pyrazine attacks the


-carbon of the ketone (SN2), followed by cyclodehydration involving the ring nitrogen.

Condensation_Mechanism Reactants 2-Aminopyrazine + α-Bromoketone Intermediate N-Alkylated Intermediate Reactants->Intermediate SN2 Attack Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Base / Heat Product Imidazo[1,2-a]pyrazine Cyclization->Product Aromatization

Figure 2: Hantzsch-type condensation mechanism.

Experimental Protocol

Reagents: 2-Aminopyrazine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv), Sodium Bicarbonate (NaHCO₃) (1.5 equiv). Solvent: Ethanol (EtOH) or Acetone.

  • Mixing: Dissolve 2-aminopyrazine (5.0 mmol) and 2-bromoacetophenone (5.0 mmol) in EtOH (20 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Neutralization: Cool the reaction. If the hydrobromide salt precipitates, collect it. To obtain the free base, treat the mixture with aqueous NaHCO₃ until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Expert Insight: For unstable


-haloketones, generate them in situ using the ketone and iodine/oxidant  systems (Ortoleva-King type reaction) to avoid handling lachrymators [3].

Method C: Metal-Catalyzed Oxidative Coupling

Best For: Accessing 3-functionalized derivatives (e.g., 3-aryl) directly from ketones without pre-functionalization.

This emerging class of reactions utilizes transition metals (Cu, Pd) to catalyze the oxidative coupling of 2-aminopyrazines with ketones, alkynes, or nitroolefins. It bypasses the need for halogenated precursors.[7]

Experimental Protocol (Cu-Catalyzed)

Reagents: 2-Aminopyrazine, Acetophenone, CuI (10 mol%), Oxygen (1 atm). Solvent: Toluene or DMF.

  • Setup: Combine 2-aminopyrazine (1.0 mmol), acetophenone (1.0 mmol), and CuI (0.1 mmol) in a tube.

  • Oxidation: Purge with O₂ (balloon pressure).

  • Heating: Heat to 100°C for 12 hours.

  • Mechanism: Involves aerobic oxidation of the ketone to an

    
    -iodo intermediate (if iodine is present) or a radical pathway, followed by condensation.
    

Comparative Analysis

FeatureMethod A: GBB ReactionMethod B: Classical CondensationMethod C: Oxidative Coupling
Primary Advantage Diversity : Introduces 3 components in one step.Reliability : Robust for simple 2-aryl derivatives.Novelty : C-H functionalization; no halides needed.
Atom Economy High (Water is the only byproduct).Moderate (HBr/HCl byproduct).Low to Moderate (Requires oxidants).
Yield (Typical) 75 – 95%60 – 85%40 – 70%
Scalability High (Novartis has scaled this to kg) [4].High (Standard industrial batch process).Low (O₂ handling, catalyst cost).
Substrate Limits Requires Isocyanides (limited commercial availability).Requires

-haloketones (unstable/toxic).
Sensitive to electronic effects on ketone.
Green Metric Excellent (Can be done in water/EtOH).Good (Ethanol solvent).Moderate (High temp, metal waste).
Troubleshooting & Optimization
  • Isocyanide Odor: When using Method A, use non-volatile isocyanides (e.g., tosylmethyl isocyanide) or work in a well-ventilated hood. Treat glassware with bleach to oxidize residual isocyanide.

  • Regioselectivity: In Method B, if the pyrazine ring is substituted, regioselectivity can be an issue. Steric bulk at the 3-position of the pyrazine directs cyclization to the nitrogen furthest from the substituent.

  • Purification: Imidazo[1,2-a]pyrazines are weakly basic. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: RSC Advances, 2023.[1] URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI, 2024. URL:[Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Source: Journal of Organic Chemistry, 2012. URL:[Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib). Source: Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and potent anticancer properties. Many of these compounds, such as the multi-kinase inhibitor anlotinib, function by engaging specific protein kinases, making the precise confirmation of their mechanism of action (MoA) a critical step for drug development professionals.[1][2]

This guide provides a comprehensive, technically-grounded framework for researchers and scientists to meticulously confirm the MoA of novel imidazo[1,2-a]pyrazine derivatives. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, comparing alternative methodologies, and providing actionable protocols to ensure scientific integrity at every stage.

Phase 1: Characterizing the Cellular Phenotype

Before identifying a specific molecular target, the initial step is to understand the compound's functional effect on cancer cells. This is typically achieved through phenotypic assays that measure global changes in cell health and behavior.

Core Experiment: Anti-Proliferative Assay

The most fundamental question is whether the compound stops cancer cells from proliferating. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to determine this. It measures the metabolic activity of cells, which correlates with cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals.[3][4] The intensity of this color, measured with a spectrophotometer, is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay for Cell Viability[4][5][6][7]
  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells for a compound like anlotinib) into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the imidazo[1,2-a]pyrazine compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a period relevant to the cell cycle (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6] Visually confirm the formation of purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Phase 2: Identifying the Molecular Target

Once a cellular phenotype is established, the critical next step is to identify the specific protein(s) the compound interacts with to exert its effect. The approach taken often depends on whether the compound was designed with a specific target in mind (hypothesis-driven) or discovered through phenotypic screening (unbiased).

A. Hypothesis-Driven Approach: For Target-Designed Compounds

Many imidazo[1,2-a]pyrazine compounds are designed as kinase inhibitors.[7][8][9] For these, the primary goal is to confirm direct binding to the intended kinase and assess selectivity across the kinome.

1. In Vitro Kinase Profiling

  • Rationale: This is the foundational experiment to determine a compound's potency and selectivity. It involves testing the compound against a large panel of purified kinases to see which ones it inhibits.[10] This is crucial for understanding both on-target efficacy and potential off-target effects that could lead to toxicity.[11]

  • Methodology: Researchers can utilize commercial services (e.g., Reaction Biology, Eurofins, Pharmaron) that offer panels of hundreds of kinases.[10][12] The compound is incubated with each kinase, its substrate, and ATP. The service then measures the resulting kinase activity, often using radiometric or fluorescence-based methods, to determine the IC50 for each kinase.[10][13]

2. Cellular Target Engagement Assays

  • Rationale: While in vitro profiling is essential, it doesn't confirm that the compound can reach and bind to its target within the complex environment of a living cell. Cellular target engagement assays bridge this gap.[14]

  • Method Comparison: Two leading methods are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.

Technique Principle Advantages Disadvantages
CETSA Based on the principle that a protein becomes more thermally stable when a ligand is bound.[15][16] Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified.[17]Label-free; can be performed in cells, tissues, and even whole blood.[14][15] Provides direct evidence of physical binding in a native environment.Traditionally low-throughput due to reliance on Western blotting. Requires a specific antibody for the target protein.
NanoBRET™ A proximity-based assay using Bioluminescence Resonance Energy Transfer (BRET).[18] The target protein is fused to a NanoLuc® luciferase (donor), and a fluorescent tracer (acceptor) binds to the target. A test compound displaces the tracer, causing a loss of BRET signal.[18][19]High-throughput and quantitative. Measures target occupancy and compound affinity in real-time in living cells.[20]Requires genetic modification of the target protein. Finding a suitable tracer can be challenging.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines a typical CETSA experiment to confirm target engagement.

G cluster_0 Cell Treatment & Lysis cluster_1 Heating & Fractionation cluster_2 Detection & Analysis A Treat intact cells with compound or vehicle B Harvest and resuspend cells in PBS A->B C Aliquot cell suspension and heat at different temperatures B->C D Lyse cells by freeze-thaw cycles C->D E Separate soluble fraction (supernatant) from precipitated proteins by centrifugation D->E F Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G Plot protein concentration vs. temperature to generate a melt curve F->G H Compare curves: a shift indicates target engagement G->H

B. Unbiased (Hypothesis-Free) Approach: For Phenotypic Hits

If a compound is discovered through phenotypic screening without a known target, unbiased methods are needed to identify its binding partners.

  • Chemical Proteomics: This technique uses the compound itself as a "bait" to pull its binding partners out of a cell lysate. The captured proteins are then identified using mass spectrometry.

  • CRISPR-Cas9 Screening: This powerful genetic approach can identify genes that, when knocked out, cause cells to become resistant to the compound.[21][22] This suggests that the protein products of these genes are either the direct target or are essential components of the target pathway.[23][24] The workflow typically involves transducing a population of cells with a library of single-guide RNAs (sgRNAs) that target thousands of different genes, treating the cells with the compound, and then using next-generation sequencing to identify which sgRNAs are enriched in the surviving cell population.[21]

Phase 3: Validating Pathway Modulation

Identifying a target is not the end of the story. The final and crucial phase is to confirm that the compound's observed cellular effects (e.g., decreased proliferation) are indeed caused by the inhibition of this specific target and its associated signaling pathway.

Core Experiment: Western Blotting for Downstream Signaling

Many imidazo[1,2-a]pyrazine kinase inhibitors target pathways like the PI3K/AKT/mTOR pathway.[7][8] Western blotting is the gold-standard technique to visualize how a compound affects the phosphorylation status of key proteins in this cascade. For example, if a compound inhibits PI3K, you would expect to see a decrease in the phosphorylation of its downstream effector, AKT.[25][26]

Signaling Pathway Example: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[27]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT activates Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->PI3K inhibits AKT AKT AKT->pAKT pmTOR p-mTORC1 pAKT->pmTOR activates mTOR mTORC1 mTOR->pmTOR Proliferation Cell Growth & Proliferation pmTOR->Proliferation

Experimental Protocol: Western Blotting for p-AKT[27][28]
  • Cell Treatment & Lysis: Treat cells with varying concentrations of the imidazo[1,2-a]pyrazine compound for a defined period (e.g., 2-24 hours). Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay.[25]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-AKT Ser473).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total AKT and a loading control like β-actin or GAPDH.

A dose-dependent decrease in the p-AKT/total AKT ratio would provide strong evidence that the compound is inhibiting the PI3K pathway in cells.

Conclusion

Confirming the mechanism of action for a novel Imidazo[1,2-a]pyrazine compound is a multi-faceted process that requires a logical, stepwise progression of experiments. By starting with broad phenotypic effects, moving to specific target identification using both hypothesis-driven and unbiased methods, and culminating in the validation of pathway modulation within the cell, researchers can build a robust and compelling data package. This rigorous approach, which emphasizes causality and validation at each step, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 11, 2026, from [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Revvity. Retrieved February 11, 2026, from [Link]

  • Almqvist, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4931. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kinase Profiling Services. (2021, October 27). Luceome Biotechnologies. Retrieved February 11, 2026, from [Link]

  • Gilbert, L. A., et al. (2018). CRISPR-based screening for drug target identification. Annual review of pharmacology and toxicology, 58, 377-397. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 239–257. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 11, 2026, from [Link]

  • Zhang, Y., et al. (2025). Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. Cancers, 17(8), 2134. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. Retrieved February 11, 2026, from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved February 11, 2026, from [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved February 11, 2026, from [Link]

  • Compound Screening and Profiling Services. (n.d.). Sino Biological. Retrieved February 11, 2026, from [Link]

  • Jiang, L., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(10), e2293. [Link]

  • What is the mechanism of action of Anlotinib Dihydrochloride?. (2025, March 7). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved February 11, 2026, from [Link]

  • Shen, G., et al. (2020). Anlotinib as a molecular targeted therapy for tumors (Review). Oncology letters, 20(1), 101-111. [Link]

  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (2020). Springer Nature Experiments. Retrieved February 11, 2026, from [Link]

  • Wang, G., et al. (2021). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers in oncology, 11, 665384. [Link]

  • Western blot analysis of proteins in the PI3K/Akt/MTOR pathway indicating that notoginsenoside R1 (NR1) inhibits apoptosis and increases autography via the PI3K/Akt/MTOR pathway. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1965–1970. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2022). Cancers, 14(10), 2487. [Link]

  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2415–2420. [Link]

  • PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved February 11, 2026, from [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2020). ACS medicinal chemistry letters, 11(5), 947–953. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved February 11, 2026, from [Link]

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  • Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. (2012). Bioorganic & medicinal chemistry letters, 22(10), 3466–3471. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.